2[(2-Aminoethyl)amino]-3-nitrobenzoic acid
Description
The exact mass of the compound 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2[(2-Aminoethyl)amino]-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2[(2-Aminoethyl)amino]-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoethylamino)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c10-4-5-11-8-6(9(13)14)2-1-3-7(8)12(15)16/h1-3,11H,4-5,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRXJVGKSNXVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])NCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377971 | |
| Record name | 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374063-88-4 | |
| Record name | 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2[(2-Aminoethyl)amino]-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2[(2-Aminoethyl)amino]-3-nitrobenzoic Acid: Technical Profile & Synthesis Guide
[1]
Executive Summary & Compound Identity
2[(2-Aminoethyl)amino]-3-nitrobenzoic acid (CAS: 374063-88-4 ) is a highly functionalized aromatic building block characterized by a benzoic acid core substituted with a nitro group at the ortho (3-) position and an ethylenediamine moiety at the ortho (2-) position.[][2]
This compound serves as a critical intermediate in the synthesis of heterocyclic pharmacophores, particularly quinoxalines , benzimidazoles , and 4-oxoquinoline derivatives used in HIV integrase inhibition and histamine receptor modulation. Its structure offers three distinct handles for chemical modification: a carboxylic acid (C-terminus), a primary amine (N-terminus), and a nitro group (reducible to an amine), making it a versatile scaffold for combinatorial chemistry.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-[(2-aminoethyl)amino]-3-nitrobenzoic acid |
| CAS Number | 374063-88-4 |
| Molecular Formula | C |
| Molecular Weight | 225.20 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, Dilute Aqueous Base; Sparingly soluble in Water |
| pKa (Predicted) | ~3.5 (COOH), ~9.0 (Aliphatic Amine) |
Chemical Structure & Electronic Properties
The reactivity of this molecule is defined by the push-pull electronic system established by the electron-withdrawing nitro group and the electron-donating amine.
Structural Analysis
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the secondary amine proton (at position 2) and the nitro group oxygen (at position 3). This planarizes the molecule and stabilizes the ortho substitution pattern.
-
Steric Crowding: The 1,2,3-trisubstitution pattern creates significant steric strain, which directs subsequent cyclization reactions (e.g., to quinoxalines) to occur readily upon reduction of the nitro group.
-
Zwitterionic Character: In neutral aqueous solution, the molecule likely exists in a zwitterionic equilibrium between the carboxylate anion (
) and the ammonium cation ( ) on the ethylenediamine tail.
Visualization: Structural Connectivity & Interactions
Figure 1: Functional connectivity and intramolecular interactions defining the stability and reactivity of the compound.
Synthesis & Manufacturing Protocol
The synthesis relies on a Nucleophilic Aromatic Substitution (S
Reaction Mechanism
The reaction proceeds via the addition-elimination pathway (Meisenheimer complex). The 3-nitro group is crucial; it withdraws electron density from the ring, making the C-2 carbon susceptible to nucleophilic attack by the ethylenediamine.
Precursor: 2-Chloro-3-nitrobenzoic acid (CAS: 3970-35-2) is the standard starting material.
Step-by-Step Experimental Protocol
Note: This protocol is adapted from standard methodologies for o-nitrohalobenzene aminations.
Reagents:
-
2-Chloro-3-nitrobenzoic acid (1.0 eq)
-
Ethylenediamine (5.0 - 10.0 eq) [Excess is critical to prevent dimerization]
-
Ethanol or Water (Solvent)
-
Hydrochloric Acid (for precipitation)[3]
Procedure:
-
Preparation: Dissolve 2-chloro-3-nitrobenzoic acid (20.2 g, 100 mmol) in Ethanol (150 mL).
-
Addition: Add Ethylenediamine (33 mL, ~500 mmol) dropwise to the stirring solution. The reaction is exothermic; maintain temperature below 40°C during addition.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (DCM:MeOH 9:1) or HPLC. The starting material spot should disappear.[3]
-
Concentration: Remove the bulk of the ethanol and excess ethylenediamine under reduced pressure (rotary evaporator).
-
Workup: Dilute the residue with water (100 mL).
-
Precipitation: Slowly acidify the solution to pH ~3.5–4.0 using 2M HCl. The product, being amphoteric, has minimum solubility at its isoelectric point.
-
Filtration: Filter the yellow/orange precipitate.
-
Purification: Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Figure 2: Process flow for the synthesis of 2[(2-Aminoethyl)amino]-3-nitrobenzoic acid.[2]
Key Applications in Drug Development
Scaffold for Heterocycles
This compound is a "masked" heterocycle. Reduction of the nitro group to an amine (-NH
-
Quinoxalines: Condensation of the reduced diamine with 1,2-dicarbonyls yields quinoxaline derivatives.
-
Benzimidazoles: Condensation with carboxylic acids or aldehydes yields benzimidazoles.
-
Use Case: These scaffolds are prevalent in Angiotensin II receptor blockers (e.g., Candesartan analogs) and Kinase inhibitors .
HIV Integrase Inhibitors
Research indicates that 4-oxoquinoline derivatives synthesized from 2-substituted-3-nitrobenzoic acids exhibit potent antiviral activity. The ethylenediamine side chain improves aqueous solubility and bioavailability, a common challenge in this drug class.
Metal Chelation & Probes
The ethylenediamine tail attached to the benzoate provides a tridentate-like binding pocket (Carboxyl O + Amine N + Amine N). This makes the compound useful as:
-
Ligand: For stabilizing transition metals (Cu, Zn) in metallo-enzyme mimics.
-
Fluorescence Quencher: The nitro group typically quenches fluorescence. However, upon reaction with specific analytes (e.g., reduction in hypoxic environments), the molecule can "turn on" fluorescence, serving as a hypoxia probe.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features should be observed:
| Method | Expected Signal Characteristics |
| IR Spectroscopy | 1680-1700 cm |
| Mass Spectrometry | m/z 226.1 [M+H] |
Safety & Handling
-
Hazards: As a nitro-aromatic compound, it may possess explosive potential if heated under confinement, though the carboxylic acid group reduces this risk compared to polynitro compounds.
-
Toxicity: Aminobenzoic acid derivatives can be skin sensitizers. The ethylenediamine moiety is a known sensitizer and irritant.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis to avoid inhalation of ethylenediamine vapors.
References
- Synthesis of 2-Amino-3-nitrobenzoic acid derivatives: Source: ChemicalBook & PubChem. "2-Amino-3-nitrobenzoic acid synthesis and properties."
- Related Patent (HIV Integrase Inhibitors)
- Related Patent (Histamine Receptor Inhibitors)
-
General SNAr Methodology
-
Source: BenchChem Technical Support.[3] "Synthesis of 2-Amino-5-nitrobenzoic Acid (Analogous Protocol)."
-
An In-depth Technical Guide on the Molecular Weight and Solubility of 3-Nitro-2-Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration into the molecular weight and solubility characteristics of 3-nitro-2-substituted benzoic acids, a class of compounds significant in pharmaceutical development and organic synthesis. As these properties are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, a thorough understanding is paramount for effective drug design and development.
Core Molecular Structure and the Influence of Substitution
The foundational structure is benzoic acid, a simple aromatic carboxylic acid. The addition of a nitro group (-NO₂) at the 3-position and a variable substituent at the 2-position dramatically alters the molecule's physicochemical properties. The interplay between the electron-withdrawing nitro group, the acidic carboxylic acid group, and the diverse nature of the 2-substituent governs the compound's molecular weight, polarity, and intermolecular interactions, which in turn dictate its solubility.
The general structure is depicted below, highlighting the key functional groups and the position of substitution.
Caption: General structure of a 3-nitro-2-substituted (R) benzoic acid.
Molecular Weight of Selected Derivatives
The molecular weight (MW) is a fundamental property, calculated by summing the atomic weights of all atoms in the molecular formula. It is a critical parameter for stoichiometric calculations in synthesis and for quantitative analysis in solubility and bioassay experiments. The table below lists the molecular weights for several 3-nitro-2-substituted benzoic acids with varying substituents at the 2-position.
| 2-Substituent (R) | Chemical Formula | Molecular Weight ( g/mol ) | Source |
| -H (3-Nitrobenzoic acid) | C₇H₅NO₄ | 167.12 | N/A |
| -OH (2-Hydroxy-3-nitrobenzoic acid) | C₇H₅NO₅ | 183.12 | [1][2][3][4][5] |
| -Cl (2-Chloro-3-nitrobenzoic acid) | C₇H₄ClNO₄ | 201.56 | [6][7][8] |
| -CH₃ (2-Methyl-3-nitrobenzoic acid) | C₈H₇NO₄ | 181.15 | [9][10][11][12] |
| -NH₂ (2-Amino-3-nitrobenzoic acid) | C₇H₆N₂O₄ | 182.13 | [13][14] |
Principles and Data on Solubility
Solubility, the concentration of a solute that dissolves in a solvent to form a saturated solution at a given temperature, is a cornerstone of drug development. Poor aqueous solubility can lead to low bioavailability and hinder the development of effective therapeutics.
Factors Influencing Solubility:
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The nitro group is a hydrogen bond acceptor. Substituents like -OH and -NH₂ introduce additional hydrogen bonding capabilities, which can increase interaction with polar solvents.
-
Intramolecular vs. Intermolecular Hydrogen Bonding: A key consideration for 2-substituted benzoic acids is the potential for intramolecular hydrogen bonding between the 2-substituent and the adjacent carboxylic acid group. This internal bonding can mask the polar groups, reducing their ability to interact with water molecules and thereby decreasing aqueous solubility.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound affects solubility. Stronger intermolecular forces in the crystal (e.g., from efficient packing or strong hydrogen bonds) lead to higher lattice energy and lower solubility.
-
Polarity and Lipophilicity: The overall polarity of the molecule, influenced by all functional groups, determines its affinity for polar (e.g., water) versus non-polar (e.g., organic) solvents. The lipophilicity is often estimated by the partition coefficient (LogP).
Solubility Data for Selected Derivatives:
The solubility of these compounds is highly dependent on the solvent system and temperature. Generally, they exhibit low solubility in water and higher solubility in organic solvents.
| Compound | Solvent | Solubility | Source |
| 2-Chloro-3-nitrobenzoic acid | Water | Practically insoluble | [6] |
| Methanol | Soluble | [6] | |
| N,N-Dimethylformamide | Very soluble | [6] | |
| 2-Methyl-3-nitrobenzoic acid | Water | < 1 mg/mL at 22 °C | [9][10][11] |
Expert Insights on Substituent Effects:
-
2-Chloro (-Cl): The chloro group is electron-withdrawing and increases the lipophilicity (hydrophobicity) of the molecule. This leads to very poor solubility in water but good solubility in less polar organic solvents.[6]
-
2-Methyl (-CH₃): The methyl group is weakly electron-donating and adds non-polar bulk. This substituent generally decreases aqueous solubility compared to the unsubstituted parent acid.[9][10][11]
-
2-Hydroxy (-OH): This group can form a strong intramolecular hydrogen bond with the carboxylic acid's carbonyl oxygen. This interaction can significantly reduce the availability of these polar groups for intermolecular hydrogen bonding with water, often leading to lower aqueous solubility than might be expected from the addition of a polar group.
-
2-Amino (-NH₂): Similar to the hydroxyl group, the amino group can also form an intramolecular hydrogen bond. However, it also introduces basicity, allowing the compound to form salts in acidic conditions, which can dramatically increase aqueous solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[15] It measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid compound.
Objective: To determine the equilibrium solubility of a 3-nitro-2-substituted benzoic acid in a specified buffer system at a constant temperature.
Materials:
-
Test compound (solid, high purity)
-
Buffer solution (e.g., pH 7.4 phosphate-buffered saline)
-
Co-solvent (e.g., DMSO, if needed for analytical stock preparation)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Validated analytical instrument (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Workflow for the shake-flask equilibrium solubility assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid test compound to a glass vial. Causality: Using an excess ensures that the solution will become saturated and that equilibrium can be established with the solid phase.
-
Solvent Addition: Add a precise volume of the desired buffer (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C). Agitate for a predetermined time (typically 24 to 48 hours) sufficient to reach equilibrium.[15] Causality: Constant temperature is critical as solubility is temperature-dependent.[16][17] Extended agitation ensures the system reaches a thermodynamic steady state.
-
Phase Separation: After incubation, remove the vials and allow them to stand briefly for large particles to settle. Separate the undissolved solid from the solution by either centrifugation or filtration through a chemically inert filter (e.g., PVDF). Trustworthiness: This step is crucial. Incomplete removal of solid particles will lead to an overestimation of solubility.
-
Sampling and Dilution: Carefully pipette a known volume of the clear supernatant. Dilute the sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve prepared from a stock solution of the compound (often in DMSO).[18][19]
-
Calculation: Calculate the concentration in the original saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[15]
References
-
PubChem. (n.d.). 2-Methyl-3-nitrobenzoic acid. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). 2-Methyl-3-nitrobenzoic acid. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
iChemical. (n.d.). 2-Hydroxy-3-nitrobenzoic acid, CAS No. 85-38-1. Retrieved from [Link]
- Google Patents. (n.d.). US3468941A - Production of 2-amino-3-nitrobenzoic acid.
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. Retrieved from [Link]
-
Sciencing. (2022, August 30). Why Is Benzoic Acid Slightly Soluble In Water?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
Stenutz. (n.d.). 2-hydroxy-3-nitrobenzoic acid. Retrieved from [Link]
-
Scientific Research Publishing. (2015, April 3). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
Sources
- 1. 2-Hydroxy-3-nitrobenzoic acid, CAS No. 85-38-1 - iChemical [ichemical.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. Benzoic acid, 2-hydroxy-3-nitro- [webbook.nist.gov]
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- 6. echemi.com [echemi.com]
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- 8. 2-クロロ-3-ニトロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methyl-3-nitrobenzoic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
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An In-depth Technical Guide to Nitrobenzoic Acid Derivatives with Ethylenediamine Linkers for Drug Development
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. This guide delves into the synthesis, characterization, and potential applications of a promising class of molecules: nitrobenzoic acid derivatives connected by an ethylenediamine linker. These compounds merge the bioreductive potential of the nitroaromatic moiety with the structural flexibility and modulatory properties of a diamine linker, offering a versatile scaffold for anticancer drug design.
This document provides a comprehensive overview of the core principles underpinning the design of these derivatives, detailed experimental protocols, and an analysis of their mechanism of action and structure-activity relationships.
The Rationale: Synergistic Design for Anticancer Therapeutics
The design of these molecules is predicated on the unique properties of their constituent parts: the nitrobenzoic acid warhead and the ethylenediamine linker.
Nitroaromatic Compounds as Bioreductive Prodrugs: Nitroaromatic compounds have garnered significant interest as potential anticancer agents.[1] Their mechanism of action often involves bioreduction of the nitro group to reactive intermediates, such as nitroso, hydroxylamine, and amino radicals, within the hypoxic microenvironment characteristic of solid tumors.[2] These reactive species can induce cellular damage through DNA alkylation and the generation of reactive oxygen species (ROS), leading to cancer cell death.[1] The electron-withdrawing nature of the nitro group is a key feature in their biological activity.[3]
The Ethylenediamine Linker: A Modulator of Physicochemical and Pharmacological Properties: The ethylenediamine linker is not merely a spacer but plays a critical role in determining the overall properties of the molecule. Linkers in drug design can influence solubility, stability, and pharmacokinetic profiles.[4][5] In the context of these derivatives, the ethylenediamine linker can impact:
-
Solubility and Bioavailability: The presence of amine groups can enhance aqueous solubility, a crucial factor for drug delivery and bioavailability.[6]
-
Structural Conformation and Target Binding: The length and flexibility of the linker can influence the molecule's ability to adopt a conformation suitable for binding to its biological target, such as DNA.[7]
-
Cellular Uptake: The physicochemical properties imparted by the linker can affect the compound's ability to cross cell membranes.
The following diagram illustrates the conceptual framework for the design of these potential anticancer agents.
Caption: Conceptual design of nitrobenzoic acid-ethylenediamine derivatives.
Synthesis and Characterization: A Practical Guide
The synthesis of nitrobenzoic acid derivatives with an ethylenediamine linker typically involves the formation of an amide bond between the carboxylic acid of nitrobenzoic acid and the amine of ethylenediamine. A common and effective method is the reaction of the corresponding nitrobenzoyl chloride with ethylenediamine.
General Synthetic Workflow
The overall synthetic strategy is a two-step process, starting from the commercially available nitrobenzoic acid isomers.
Caption: General synthetic workflow for N,N'-bis(nitrobenzoyl)ethylenediamines.
Detailed Experimental Protocols
The following are representative protocols for the synthesis of the ortho, meta, and para isomers of N,N'-bis(nitrobenzoyl)ethylenediamine.
Protocol 1: Synthesis of N,N'-bis(2-nitrobenzoyl)ethylenediamine
-
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitrobenzoic acid (1 eq.) in an excess of thionyl chloride (SOCl₂) (5-10 eq.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours. The solid should dissolve, and the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-nitrobenzoyl chloride, a yellow oil or low-melting solid, can be used in the next step without further purification.
-
-
Step 2: Synthesis of N,N'-bis(2-nitrobenzoyl)ethylenediamine
-
Dissolve ethylenediamine (1 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (2.2 eq.), to the solution.
-
Slowly add a solution of 2-nitrobenzoyl chloride (2 eq.) in the same anhydrous solvent to the ethylenediamine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the desired product as a solid.
-
Protocol 2: Synthesis of N,N'-bis(3-nitrobenzoyl)ethylenediamine
This compound is synthesized following the same procedure as for the ortho isomer, starting with 3-nitrobenzoic acid.
Protocol 3: Synthesis of N,N'-bis(4-nitrobenzoyl)ethylenediamine
This compound is synthesized following the same procedure as for the ortho isomer, starting with 4-nitrobenzoic acid.
Characterization of the Final Products
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the nitrobenzoyl groups, the methylene protons of the ethylenediamine linker, and the amide N-H protons. The chemical shifts and splitting patterns will be characteristic of the specific isomer. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide groups, the aromatic carbons, and the methylene carbons of the ethylenediamine linker. |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1640 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Melting Point | A sharp and defined melting point is indicative of high purity. |
Biological Activity and Mechanism of Action
The primary therapeutic application of these compounds is in oncology, leveraging the hypoxia-selective cytotoxicity of the nitroaromatic moiety.
In Vitro Cytotoxicity
While specific data for the N,N'-bis(nitrobenzoyl)ethylenediamine isomers are not extensively reported, studies on similar nitroaromatic and ethylenediamine derivatives demonstrate their potential cytotoxic activity against various human cancer cell lines.[8][9] The cytotoxicity of benzoic acid itself has also been evaluated against a panel of cancer cell lines.[10][11]
Table 1: Representative Cytotoxic Activity of Related Compounds
| Compound Class | Cancer Cell Line(s) | IC₅₀/GI₅₀ (µM) | Reference |
| Pyridine Thiosemicarbazone Derivatives | Renal (UO-31), Ovarian (IGROV1), Colon (HCC-2998) | 0.57 - 4.89 | [8] |
| Ortho-nitrobenzyl Derivatives | Breast and Ovarian Cancer Cells | Selective cytotoxicity observed | [1] |
| N,N'-bis(hydroxybenzyl)ethylenediamine Derivatives | Lung (A549), Breast (MDA-MB-231), Prostate (PC3) | Concentration-dependent cytotoxicity | [9] |
| Bis-benzamide Derivatives | Prostate Cancer (PCa) | As low as 0.016 | [2] |
Note: The data presented are for structurally related compounds and serve to illustrate the potential activity of the target molecules.
Proposed Mechanism of Action
The anticancer activity of these compounds is believed to be multifactorial, with the primary mechanism being the bioreductive activation of the nitro group in hypoxic tumor cells.
Caption: Proposed mechanism of action for nitroaromatic anticancer prodrugs.
DNA Interaction: The planar nitroaromatic rings can intercalate between DNA base pairs, while the reactive intermediates formed upon reduction can covalently bind to DNA, forming adducts and causing DNA strand breaks.[1][5] The ethylenediamine linker can influence the mode and affinity of DNA binding.[12] Spectroscopic techniques such as UV-Vis and Circular Dichroism can be employed to study these interactions.[13][14]
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of these derivatives.[15]
Influence of the Nitro Group Position
The position of the nitro group (ortho, meta, or para) on the benzoic acid ring is expected to significantly impact the electronic properties and, consequently, the biological activity of the molecule.[5]
-
Electronic Effects: The electron-withdrawing nature of the nitro group influences the acidity of the amide protons and the electron density of the aromatic ring, which can affect target binding and bioreduction potential.
-
Steric Hindrance: The ortho-nitro group may introduce steric hindrance that could affect the planarity of the molecule and its ability to interact with DNA or enzymes.
Role of the Ethylenediamine Linker
The ethylenediamine linker provides a point for structural modification to fine-tune the properties of the derivatives.
-
Flexibility and Conformation: The flexibility of the linker can allow the two nitrobenzoyl moieties to adopt various spatial orientations, which can be critical for binding to specific DNA sequences or protein targets.
-
Hydrogen Bonding: The amide N-H groups in the linker are potential hydrogen bond donors, which can contribute to target binding affinity.
A systematic study of derivatives with varying linker lengths and rigidities would provide valuable insights into the SAR of this class of compounds.
Future Directions and Conclusion
Nitrobenzoic acid derivatives with ethylenediamine linkers represent a promising scaffold for the development of novel anticancer agents. Their synthesis is relatively straightforward, and their mechanism of action leverages the unique hypoxic environment of tumors.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives with modifications to both the nitroaromatic ring and the linker to establish a clear SAR.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
Pharmacokinetic and in vivo studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo efficacy of the most promising candidates in animal models.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of this versatile class of compounds in the ongoing fight against cancer.
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2-[(2-aminoethyl)amino]-3-nitrobenzoic acid SMILES and InChI key
An In-depth Technical Guide to 2-[(2-aminoethyl)amino]-3-nitrobenzoic acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-[(2-aminoethyl)amino]-3-nitrobenzoic acid, a substituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. The document details its chemical identifiers, physicochemical properties, a robust protocol for its synthesis via nucleophilic aromatic substitution, and an exploration of its reactivity and potential applications in drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound's synthesis and utility.
Chemical Identity and Physicochemical Properties
2-[(2-aminoethyl)amino]-3-nitrobenzoic acid is an organic molecule characterized by a benzoic acid core functionalized with both a nitro group and an aminoethylamino side chain. This unique combination of functional groups—a carboxylic acid, a nitro group, and two amine moieties—makes it a highly valuable and versatile building block for constructing more complex molecular architectures.
The primary identifiers and computed physicochemical properties are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source |
| IUPAC Name | 2-[(2-aminoethyl)amino]-3-nitrobenzoic acid | PubChem |
| Molecular Formula | C₉H₁₁N₃O₄ | [1] |
| SMILES | C1=CC(=C(C(=C1)[O-])NCCN)C(=O)O | [1] |
| InChIKey | BWRXJVGKSNXVJG-UHFFFAOYSA-N | [1] |
| Molecular Weight | 225.20 g/mol | [2] |
| Monoisotopic Mass | 225.07495 Da | [1] |
| Predicted XlogP | -1.5 | [1] |
| Appearance | Yellow Solid (Predicted based on analogs) | [3][4] |
Synthesis and Manufacturing
The synthesis of 2-[(2-aminoethyl)amino]-3-nitrobenzoic acid is not widely documented in standard literature, which primarily focuses on its parent compound, 2-amino-3-nitrobenzoic acid.[5][6] However, a logical and efficient synthetic route can be designed based on established chemical principles, specifically the nucleophilic aromatic substitution (SNAr) reaction.
The proposed synthesis utilizes the readily available precursor, 2-chloro-3-nitrobenzoic acid. The electron-withdrawing nitro group, positioned ortho and para to the chlorine atom, strongly activates the aromatic ring towards nucleophilic attack, making the displacement of the chloride by an amine highly favorable.
Proposed Synthetic Workflow
The workflow involves the direct amination of 2-chloro-3-nitrobenzoic acid with an excess of ethylenediamine. Ethylenediamine serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.
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A Technical Guide to the Ionization Constants (pKa) of 2-[(2-aminoethyl)amino]-3-nitrobenzoic acid
Abstract
The acid dissociation constant, pKa, is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement.[1] This guide provides a comprehensive technical overview of the predicted ionization behavior of 2-[(2-aminoethyl)amino]-3-nitrobenzoic acid, a molecule with multiple ionizable centers. In the absence of direct experimental data for this specific compound, this document outlines a predictive analysis based on the known pKa values of structurally analogous compounds. Furthermore, it details robust, field-proven experimental protocols for the empirical determination of its pKa values using potentiometric titration and UV-Vis spectrophotometry, designed to ensure scientific rigor and data integrity.
Introduction: The Significance of pKa in Drug Development
The extent to which a molecule ionizes at a given pH is governed by its pKa value(s).[2] This parameter is fundamental to predicting the behavior of an active pharmaceutical ingredient (API) in biological systems.[3] The ionization state affects crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including:
-
Solubility: Ionized species are generally more water-soluble than their neutral counterparts.
-
Permeability: Neutral, more lipophilic species tend to permeate biological membranes more readily.
-
Target Binding: The charge state of a drug molecule can dramatically alter its affinity for its biological target.
2-[(2-aminoethyl)amino]-3-nitrobenzoic acid possesses three distinct ionizable functional groups: a carboxylic acid, an aliphatic secondary amine, and an aromatic secondary amine. Understanding the specific pH at which each of these groups gains or loses a proton is essential for optimizing its formulation and predicting its in vivo performance.
Theoretical Analysis and Predicted pKa Values
The molecule contains three ionizable centers:
-
Carboxylic Acid (-COOH) : Acidic
-
Aromatic Amine (-NH-) : Basic
-
Aliphatic Amine (-NH-) : Basic
Analysis of Electronic Effects
The acidity and basicity of these groups are modulated by the electron-withdrawing nitro group (-NO2) and the electron-donating amino groups (-NH-).
-
Nitro Group (-NO2): As a powerful electron-withdrawing group (both by induction and resonance), the ortho-nitro group is expected to significantly increase the acidity of the carboxylic acid (lowering its pKa) and decrease the basicity of the adjacent aromatic amine (lowering its pKa).[4][5]
-
Amino Groups (-NH-): The amino groups are electron-donating, which generally increases the basicity of amines and decreases the acidity of carboxylic acids. However, their proximity to the strong nitro group will temper this effect.
Predicted pKa Values from Analogous Compounds
By comparing the target molecule to simpler, known compounds, we can estimate the pKa for each functional group.
| Ionizable Group | Reference Compound | Reference pKa | Predicted pKa for 2-[(2-aminoethyl)amino]-3-nitrobenzoic acid | Rationale for Prediction |
| Carboxylic Acid | Benzoic Acid | 4.2 | ~2.0 - 2.5 | The powerful electron-withdrawing effect of the ortho-nitro group drastically increases acidity. o-Nitrobenzoic acid has a pKa of 2.2.[6] The adjacent amino group has a competing, but weaker, electron-donating effect. |
| Aromatic Amine | o-Nitroaniline | -0.26 to -0.3[7][8] | ~ -0.5 to 0.5 | The ortho-nitro group strongly decreases basicity through resonance and inductive effects, as well as potential intramolecular hydrogen bonding.[7] The additional substitution is unlikely to overcome this powerful deactivating effect. |
| Aliphatic Amine | Ethylenediamine | pKa1 ≈ 6.85, pKa2 ≈ 9.92[9] | ~ 6.5 - 7.5 | This amine is insulated from the aromatic ring's resonance effects. Its basicity will be primarily influenced by the inductive effect of the substituted phenyl ring. The electron-withdrawing nature of the nitro- and carboxy-substituted ring will reduce the basicity compared to unsubstituted ethylenediamine. |
Table 1: Predicted pKa values based on analogous compounds.
Experimental Determination of pKa Values
To obtain definitive pKa values, empirical determination is required. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.[10][11]
Protocol 1: Potentiometric Titration
This method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid or a base).[11][12] The pKa is determined from the inflection point of the resulting titration curve.[13]
Causality Behind Experimental Choices:
-
Co-solvent: Due to the limited aqueous solubility of many organic molecules, a co-solvent like methanol or acetonitrile may be necessary. It is crucial to note that this alters the pKa relative to a purely aqueous solution, and extrapolation methods may be required to determine the aqueous pKa.[14][15]
-
Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes variations in activity coefficients, ensuring the measured pH changes are due to protonation/deprotonation events.[13]
-
Inert Atmosphere: Purging with nitrogen removes dissolved CO2, which can form carbonic acid and interfere with the titration of bases, especially in the neutral-to-high pH range.[12][13]
Step-by-Step Methodology:
-
Calibration: Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[13]
-
Sample Preparation: Prepare a ~1 mM solution of 2-[(2-aminoethyl)amino]-3-nitrobenzoic acid in a suitable solvent (e.g., water or a water/co-solvent mixture). Add KCl to a final concentration of 0.15 M.[13]
-
Initial pH Adjustment: For a polyprotic substance, begin at a pH where the molecule is fully protonated. Adjust the sample solution to ~pH 1.8-2.0 with 0.1 M HCl.[13]
-
Titration: Place the solution in a jacketed vessel on a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen for 10-15 minutes before and during the titration.[12]
-
Data Collection: Titrate the solution with standardized, carbonate-free 0.1 M NaOH, adding small, precise increments of titrant. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For a multiprotic compound, multiple inflection points will be observed, and the pKa can be determined from the midpoint of each buffer region.[13]
Protocol 2: UV-Vis Spectrophotometric Titration
This method is applicable if the compound has a chromophore near an ionizable center, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[10][16] It requires less sample than potentiometry.[10]
Causality Behind Experimental Choices:
-
Buffer System: A series of buffers with precisely known pH values are used. The range should span approximately 2 pH units above and below the expected pKa to capture the full sigmoid curve of the absorbance change.[10]
-
Wavelength Selection: The analytical wavelengths are chosen where the difference between the absorbance of the protonated and deprotonated species is maximal, ensuring the highest sensitivity.[10]
-
Constant Concentration: Maintaining a constant analyte concentration across all buffers is critical. Using a single stock solution and diluting it into the various buffers minimizes errors.
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).[10]
-
Buffer Preparation: Prepare a series of buffers of constant ionic strength (e.g., 0.1 M) covering the desired pH range (e.g., from pH 1 to 12).
-
Sample Preparation: Prepare a set of solutions by diluting an aliquot of the stock solution into each buffer to a final concentration of ~0.1-0.2 mM.[10]
-
Spectral Acquisition: Record the UV-Vis spectrum for each buffered solution, including spectra at very low and very high pH to represent the fully protonated and deprotonated species, respectively.
-
Data Analysis: Plot absorbance at the chosen analytical wavelength(s) against pH. The resulting sigmoid curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH at the inflection point of the curve.[11][17]
Ionization Equilibria and Species Distribution
The compound 2-[(2-aminoethyl)amino]-3-nitrobenzoic acid can exist in several protonation states depending on the pH of the solution. Assigning the experimentally determined pKa values to the specific functional groups is a critical step in understanding its behavior.
-
pKa1 (~2.0-2.5): This will be the deprotonation of the most acidic group, the carboxylic acid, to form a carboxylate.
-
pKa2 (~6.5-7.5): This corresponds to the deprotonation of the protonated aliphatic (ethylamino) nitrogen.
-
pKa3 (~ -0.5 to 0.5): This corresponds to the deprotonation of the protonated aromatic (anilino) nitrogen. This group is extremely weakly basic and will only be protonated under very strong acidic conditions.
Conclusion
While direct experimental data for 2-[(2-aminoethyl)amino]-3-nitrobenzoic acid is not currently published, a thorough analysis of its structure allows for robust predictions of its pKa values. The carboxylic acid is predicted to be strongly acidic (pKa ~2.0-2.5), the aliphatic amine moderately basic (pKa ~6.5-7.5), and the aromatic amine very weakly basic (pKa ~0). These estimations provide a critical starting point for drug development professionals. For definitive characterization, this guide provides detailed, self-validating protocols for determining the pKa values empirically using potentiometric and spectrophotometric titrations, ensuring the generation of high-quality, reliable data essential for advancing pharmaceutical research.
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Bautista-Aguilera, O. M., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(10), 1082-1086. Available at: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]
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Sodhavadiya, K. (n.d.). Ethylenediamine (C2H8N2) properties. Retrieved from [Link]
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Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
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Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. Available at: [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
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ChemBK. (n.d.). Ethylenediamine. Retrieved from [Link]
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Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
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Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. Trends in Analytical Chemistry, 26(11), 1043-1061. Available at: [Link]
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Quora. (2018). Which is more basic, o-nitroaniline or p-nitroaniline?. Retrieved from [Link]
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Petrović, M., et al. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 9(6), 297-306. Available at: [Link]
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Scent.vn. (n.d.). Ethylenediamine (CAS 107-15-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
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Rowan University. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Retrieved from [Link]
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Sinochem Nanjing. (n.d.). 3-Nitrobenzoic Acid | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-255. Available at: [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Reddit. (2017). The basicity of o-nitroaniline vs p-nitroaniline?. Retrieved from [Link]
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Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
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Ertokus, G. P., et al. (2012). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 24(9), 3829-3832. Available at: [Link]
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Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids. Retrieved from [Link]
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OpenStax. (2023). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
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Methodological & Application
Technical Application Note: Synthesis of 9-Nitro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one
Executive Summary
This application note details the optimized protocol for synthesizing 9-nitro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one (CAS 328546-65-2) via the reaction of 2-chloro-3-nitrobenzoic acid with ethylenediamine. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core for CNS-active agents, kinase inhibitors, and peptidomimetics.
The transformation proceeds through a two-stage cascade:[1]
-
Nucleophilic Aromatic Substitution (S_NAr): Displacement of the activated chlorine atom by the primary amine.
-
Intramolecular Cyclocondensation: Formation of the 7-membered lactam ring with concomitant loss of water.
Key Advantages of this Protocol:
-
Atom Economy: Utilizes ethylenediamine as both reagent and base.
-
Scalability: Avoids expensive palladium catalysts or air-sensitive reagents.
-
Purity: Designed to minimize oligomerization by controlling stoichiometry and temperature.
Mechanistic Pathway
The reaction relies on the electronic activation provided by the nitro group ortho to the chlorine. The electron-withdrawing nitro group stabilizes the Meisenheimer complex intermediate, facilitating the S_NAr step. The subsequent cyclization is entropically favored due to the proximity of the pendant amine to the carboxylic acid.
Figure 1: Reaction cascade from starting material to the benzodiazepine scaffold.
Experimental Protocol
3.1 Materials & Equipment
| Component | Specification | Role |
| 2-Chloro-3-nitrobenzoic acid | >98% Purity | Limiting Reagent |
| Ethylenediamine | Anhydrous (>99%) | Reagent, Solvent, Base |
| Ethanol (Optional) | Absolute | Co-solvent (Method B) |
| Equipment | Round-bottom flask, Reflux condenser, Oil bath, pH meter | Reaction Setup |
3.2 Method A: Neat Reflux (Recommended for High Yield)
This method drives the reaction to completion (cyclization) using thermal energy and the high boiling point of ethylenediamine (116°C).
Step-by-Step Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or N₂ line).
-
Charging: Add 2.02 g (10 mmol) of 2-chloro-3-nitrobenzoic acid to the flask.
-
Amine Addition: Carefully add 10 mL (~150 mmol) of ethylenediamine.
-
Note: The reaction is exothermic. Add slowly. The solid will dissolve to form a yellow/orange solution.
-
-
Reaction: Heat the mixture to reflux (oil bath set to 120°C) for 4–6 hours .
-
Monitoring: Check progress via TLC (DCM:MeOH 9:1) or LC-MS. The starting material (acid) should disappear, and a less polar product (lactam) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove excess ethylenediamine under reduced pressure (rotary evaporator) to obtain a viscous residue.
-
Dilute the residue with 20 mL of ice-cold water .
-
-
Precipitation:
-
The product may precipitate spontaneously. If not, adjust the pH to ~8–9 using dilute HCl (careful addition) to neutralize the highly basic amine residues without protonating the secondary amine of the product too strongly.
-
Tip: If the product is an oil, extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1) .
3.3 Method B: Solvent-Mediated (Milder Conditions)
Use this method if the substrate contains sensitive functional groups that cannot withstand neat amine reflux.
-
Dissolve 2-chloro-3-nitrobenzoic acid (10 mmol) in Ethanol (30 mL) .
-
Add Ethylenediamine (30 mmol, 3 eq).
-
Reflux for 12 hours.
-
Note: This often yields the open-chain intermediate. To cyclize, evaporate the solvent and heat the residue in Xylene (reflux, 140°C) for 3 hours with a Dean-Stark trap to remove water.
Data Analysis & Expected Results
4.1 Characterization Table
| Parameter | Expected Value | Notes |
| Appearance | Yellow to Orange crystalline solid | Nitro compounds are typically colored. |
| Melting Point | >200°C (Decomp.) | High MP due to H-bonding network. |
| MS (ESI+) | m/z 208.07 [M+H]⁺ | Molecular Formula: C₉H₉N₃O₃ (MW 207.19). |
| ¹H NMR (DMSO-d₆) | δ ~8.0–8.5 (Ar-H), 7.0–7.5 (Ar-H), 3.2–3.6 (CH₂-CH₂) | Look for loss of carboxylic acid proton and distinct methylene triplets of the diazepine ring. |
4.2 Troubleshooting Guide
-
Issue: Incomplete cyclization (Intermediate detected).
-
Solution: Increase reaction time or switch to Method A (Neat Reflux). The dehydration step requires energy.
-
-
Issue: Low yield / Sticky oil.
-
Solution: Ensure excess ethylenediamine is fully removed before adding water. Use isopropanol for trituration if the solid fails to crash out of water.
-
-
Issue: Double substitution (Dimer formation).
-
Solution: Maintain a high excess of ethylenediamine (at least 5-10 equivalents) to ensure the statistical probability favors mono-substitution.
-
Safety & Compliance
-
Ethylenediamine: Highly corrosive, flammable, and a respiratory sensitizer. Handle only in a fume hood. Wear butyl rubber gloves.
-
Nitro Compounds: Potentially energetic. Do not heat to dryness without testing thermal stability.
-
Waste Disposal: Quench reaction mixtures with water before disposal. Dispose of amine waste in basic organic waste containers.
References
-
Synthesis of 1,4-Benzodiazepines: National Center for Biotechnology Information. PubChem Compound Summary for CID 2771611, 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. PubChem.[2] Available at: [Link]
-
S_NAr Mechanism on Nitrobenzoic Acids: Wang, L., et al. "Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water." Journal of Chemical Research, 2012. Available at: [Link]
-
Benzodiazepine Scaffold Utility: "Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure." PMC, 2010. Available at: [Link]
-
Reaction Precedents: "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling." Molecules, 2018. Available at: [Link]
Sources
Conjugation of aminoethyl-nitrobenzoic acid to peptides
Application Note: Strategic Conjugation of 4-(2-Aminoethyl)-3-Nitrobenzoic Acid (AENB) to Peptides
Part 1: Executive Summary & Chemical Logic
1.1 The Utility of AENB 4-(2-Aminoethyl)-3-nitrobenzoic acid (AENB) is a bifunctional scaffold critical in the design of "smart" peptides. Its utility stems from the ortho-nitrobenzyl core, which provides two distinct physiochemical properties:
-
Photocleavability: The o-nitrobenzyl moiety undergoes a Norrish Type II photoreaction upon irradiation at 300–365 nm. This allows for the design of photocleavable linkers (PC-Linkers) to release bioactive payloads or uncage specific residues.
-
Fluorescence Quenching: The nitro group is a potent non-radiative quencher. When conjugated to a fluorophore-containing peptide, AENB acts as an acceptor in FRET (Förster Resonance Energy Transfer) pairs, useful for protease assays or conformational studies.
1.2 The "Self-Polymerization" Trap Critical Warning: AENB contains both a nucleophilic amine (aminoethyl) and an electrophilic carboxylic acid. If you attempt to activate the carboxylic acid (e.g., with EDC/NHS or HATU) without first protecting the amine, the molecule will rapidly self-polymerize or cyclize (forming lactams).
-
Expert Insight: You must utilize an orthogonal protection strategy. For Solid Phase Peptide Synthesis (SPPS), the amine of AENB must be Fmoc-protected (Fmoc-AENB) prior to coupling.
Part 2: Experimental Workflows (Graphviz)
The following diagram outlines the critical decision tree for AENB conjugation, distinguishing between its use as a terminal tag versus an internal linker.
Caption: Workflow for integrating AENB into peptide synthesis. Route A creates a photocleavable bridge; Route B creates a terminal quencher.
Part 3: Detailed Protocols
Protocol A: Preparation of Fmoc-AENB (Pre-requisite)
Unless purchasing pre-protected Fmoc-AENB, you must perform this step.
Materials:
-
4-(2-Aminoethyl)-3-nitrobenzoic acid (AENB)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Dioxane and 10% NaHCO₃ (aq)
Method:
-
Dissolve 1.0 eq (e.g., 5 mmol) of AENB in 25 mL of 10% NaHCO₃/Dioxane (1:1 v/v).
-
Cool to 0°C on ice.
-
Add 1.1 eq of Fmoc-OSu slowly.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight.
-
Workup: Acidify to pH 2.0 with 1N HCl. The product (Fmoc-AENB) will precipitate or form an oil. Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.
-
Validation: Verify by LC-MS. Expected Mass = MW(AENB) + 222.2 (Fmoc) - 1.0 (H).
Protocol B: Solid Phase Conjugation (SPPS)
This protocol assumes standard Fmoc-chemistry on Rink Amide or Wang resin.
Reagents:
-
Fmoc-AENB (prepared above)
-
Coupling Agents: HBTU (0.5 M in DMF) and DIEA (2.0 M in NMP)
-
Resin: Peptidyl-Resin (N-terminal Fmoc removed)
Step-by-Step:
-
Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes. Drain.
-
Activation:
-
In a separate vial, dissolve Fmoc-AENB (3.0 eq relative to resin loading).
-
Add HBTU (2.9 eq).
-
Add DIEA (6.0 eq).
-
Note: Activate for only 30-60 seconds before adding to resin to minimize racemization (though AENB is achiral at the connection point, this is good practice).
-
-
Coupling: Add the activated solution to the resin. Shake/vortex at RT for 45–60 minutes.
-
Monitoring: Perform a Kaiser Test. If the beads remain blue, re-couple using HATU instead of HBTU.
-
-
Washing: Drain and wash with DMF (3x), DCM (3x), DMF (3x).
-
Branching Decision:
-
If AENB is a Terminal Tag: Proceed to final TFA cleavage.
-
If AENB is a Linker: Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group from the AENB ethylamine. Wash thoroughly, then couple the next amino acid.
-
Protocol C: Photolysis (Cleavage)
For applications requiring the release of the peptide payload.
Parameters:
-
Light Source: UV LED or Mercury Arc Lamp (365 nm peak).
-
Buffer: PBS (pH 7.4) or Water/Acetonitrile mixture.
Method:
-
Dissolve the purified AENB-peptide conjugate in buffer (concentration 10–100 µM).
-
Place in a quartz cuvette or an uncovered 96-well plate.
-
Irradiate at 365 nm at 5–10 mW/cm².
-
Time: Analytical cleavage usually occurs within 5–15 minutes. Preparative cleavage may require 30–60 minutes.
-
-
Mechanism Check: The cleavage generates a nitroso-benzaldehyde byproduct. This may be yellow/brown.[1] Monitor the disappearance of the starting material by HPLC.
Part 4: Data Presentation & Quality Control
4.1 Expected Mass Shifts When analyzing your conjugate via ESI-MS, use the following table to confirm identity.
| Component | Formula | Monoisotopic Mass Addition (Da) | Notes |
| AENB Core | C₉H₈N₂O₄ | +208.05 | Mass added when inserted as a linker (-H₂O) |
| AENB Tag | C₉H₉N₂O₅ | +225.05 | Mass added as N-terminal cap (amide bond) |
| Fmoc-Group | C₁₅H₁₀O₂ | +222.07 | If Fmoc is not removed |
| Cleavage Product | Varies | -208.05 | Loss of linker upon photolysis |
4.2 Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Coupling Efficiency | Steric hindrance of the nitro group ortho to the carboxylic acid. | Use HATU/HOAt instead of HBTU. Increase temperature to 40°C. Double couple. |
| Polymerization | Free amine on AENB during activation. | Ensure Fmoc-AENB is pure. Do not use unprotected AENB with carbodiimides. |
| Incomplete Photolysis | Inner filter effect (concentration too high) or wrong wavelength. | Dilute sample to <50 µM. Ensure light source emits strictly at 365 nm (avoid <300 nm to prevent peptide damage). |
| Yellow Byproduct | Nitroso-aldehyde formation (normal). | This is the expected byproduct of Norrish Type II cleavage. Remove via dialysis or HPLC if necessary. |
Part 5: References
-
Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575–1579. Link
-
Kessler, H. (Ed.). (2004). Solid-Phase Peptide Synthesis. In Encyclopedia of Endocrine Diseases. Elsevier. (Context on Fmoc/tBu strategies compatible with nitro-compounds). Link
-
Rothman, D. M., et al. (2005). Caged phosphopeptides: synthesis and applications. Journal of Peptide Science. (Describes the use of nitrobenzyl derivatives for caging). Link
-
PubChem. 4-(2-Aminoethyl)benzoic acid Compound Summary. (Structural basis for the scaffold). Link
-
Creative Biolabs. Photoreactive Conjugation Strategies. (Overview of UV-cleavable linker mechanisms). Link
Sources
Solid-phase peptide synthesis (SPPS) with nitrobenzoic acid linkers
Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) using Nitrobenzoic Acid (NBA) Photolabile Linkers
Introduction & Strategic Utility
In the landscape of Solid-Phase Peptide Synthesis (SPPS), Nitrobenzoic Acid (NBA) linkers—specifically 4-(hydroxymethyl)-3-nitrobenzoic acid and its aminomethyl analogues—occupy a critical niche. Unlike standard acid-labile linkers (e.g., Wang, Rink Amide) that require harsh trifluoroacetic acid (TFA) for cleavage, NBA linkers are photolabile . They cleave upon exposure to near-UV light (350–365 nm) under neutral conditions.
Why use NBA Linkers?
-
True Orthogonality: They allow the release of fully protected peptide fragments. This is essential for convergent synthesis (segment condensation) where side-chain protecting groups must remain intact.
-
Combinatorial Chemistry: Ideal for "split-and-pool" synthesis where chemical decoding or on-bead screening requires non-destructive cleavage.
-
Sensitive Targets: Perfect for peptides containing acid-sensitive modifications (e.g., sulfated tyrosines, certain glycopeptides) that would degrade in high % TFA.
Mechanism of Action: The o-Nitrobenzyl Rearrangement
The cleavage mechanism relies on the Norrish Type II photochemical reaction.[1] Upon UV irradiation, the ortho-nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate.[1] This rearranges to cleave the peptide-linker bond, releasing the peptide and generating a nitroso-aldehyde byproduct on the resin.[1]
Mechanistic Pathway (Graphviz)
Caption: Photolytic cleavage mechanism of the o-nitrobenzyl linker system via Norrish Type II rearrangement.
Experimental Protocols
Pre-requisite: Ensure all solvent DMF is amine-free to prevent premature Fmoc removal. Linker Selection:
-
For Peptide Acids: Use 4-(hydroxymethyl)-3-nitrobenzoic acid.
-
For Peptide Amides: Use 4-(aminomethyl)-3-nitrobenzoic acid.
Phase A: Resin Preparation & Linker Loading
The NBA linker is typically attached to an amino-functionalized resin (e.g., MBHA, Tentagel-NH2, or PEG-PS).
-
Swelling: Swell 1.0 g of amino-resin (e.g., Rink Amide or MBHA, 0.5 mmol/g) in DMF for 30 min.
-
Activation: Dissolve 4-(hydroxymethyl)-3-nitrobenzoic acid (3.0 eq) and HOBt (3.0 eq) in minimal DMF. Add DIC (3.0 eq). Stir for 5 min.
-
Coupling: Add the activated mixture to the resin. Shake at room temperature (RT) for 2–4 hours.
-
QC Step: Perform a Kaiser Test.[2] If blue (positive), repeat coupling. If yellow (negative), proceed.
-
-
Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to block unreacted resin amines.
Phase B: First Amino Acid Attachment (Critical Step)
For Peptide Acids (Ester Linkage):
-
Activation: Dissolve Fmoc-AA-OH (5.0 eq) in DCM/DMF (9:1). Add DIC (2.5 eq). Stir 0°C for 20 min.
-
Esterification: Add the mixture to the NBA-loaded resin . Add DMAP (0.1 eq) as a catalyst.
-
Incubation: Shake for 2–4 hours. Repeat this step (double couple) to ensure high loading, as esterification to the hydroxymethyl handle is slower than amide coupling.
Phase C: Peptide Elongation
Proceed with standard Fmoc/tBu SPPS cycles:
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
Coupling: Fmoc-AA-OH (3 eq), HBTU (2.9 eq), DIPEA (6 eq) in DMF for 45 min.
Phase D: Photolytic Cleavage
This is the differentiating step. Do not use TFA if you want a protected peptide.[3]
-
Preparation: Wash resin with DMF, then DCM, then Methanol (MeOH) .[1] Suspend resin in MeOH or a MeOH/PBS buffer (1:1).
-
Note: DCM can be used if the protected peptide is hydrophobic, but MeOH is preferred for radical scavenging.
-
-
Scavenger Addition: Add Hydrazine (1-2%) or Hydroxylamine to the cleavage buffer.
-
Reasoning: The byproduct is a nitroso-aldehyde, which is highly reactive and can form Schiff bases with the cleaved peptide. Hydrazine acts as a "decoy" nucleophile.
-
-
Irradiation: Place the reaction vessel in a UV reactor (365 nm).
-
Duration: 1 to 16 hours (dependent on light intensity and peptide length).
-
Agitation: Gentle stirring or bubbling nitrogen is crucial to ensure uniform exposure of beads.
-
-
Isolation: Filter the resin.[1][2] The filtrate contains the cleaved peptide.
-
For Protected Peptides: Evaporate solvent and precipitate in cold ether.
-
For Deprotected Peptides: Treat the filtrate with TFA/TIS/H2O (95:2.5:2.5) after photolysis if global deprotection is desired.
-
Workflow Visualization
Caption: Step-by-step workflow for SPPS using Nitrobenzoic Acid linkers, highlighting the critical scavenger addition during cleavage.
Optimization & Troubleshooting Data
The following table summarizes common issues encountered with NBA linkers and validated solutions.
| Issue | Probable Cause | Corrective Action |
| Low Cleavage Yield | "Inner filter effect" (Resin beads blocking light) | Use a flow-chemistry setup or vigorous agitation. Ensure solvent depth is minimized (< 1 cm) if using overhead lamps. |
| Peptide Adducts (+14/16 Da) | Reaction with nitroso byproduct | Mandatory: Add 1-5% hydrazine or hydroxylamine to the cleavage solvent to scavenge the nitrosoaldehyde. |
| Slow Cleavage | Solvent absorption of UV | Switch from DMF (absorbs UV) to MeOH, Dioxane, or PBS, which are transparent at 365 nm. |
| Premature Cleavage | Ambient light exposure | Wrap all reaction vessels in aluminum foil during synthesis steps. Work under yellow light if possible. |
| Racemization | Base-catalyzed ester hydrolysis | During Fmoc removal (Piperidine), the ester linkage to the linker is generally stable, but avoid prolonged exposure (>30 min) to bases. |
Expert Insights (E-E-A-T)
The "Inner Filter" Challenge: A common failure point in photolysis is the inability of UV light to penetrate the resin bed. As the reaction proceeds, the released nitroso byproducts can darken the solution, further blocking light.
-
Expert Tip: Perform the cleavage in "batches." Irradiate for 1 hour, filter the solution (collecting cleaved peptide), resuspend the resin in fresh buffer, and irradiate again. This prevents product degradation and improves yield.
Safety-Catch Variation: While this guide focuses on photolysis, it is worth noting that p-nitrobenzoic esters can also function as reductive safety-catch linkers. Reduction of the nitro group to an amine (using SnCl2) facilitates intramolecular nucleophilic attack, cleaving the peptide. However, the 3-nitro-4-hydroxymethyl variant described here is optimized for UV cleavage .
References
-
Rich, D. H., & Gurwara, S. K. (1975). Preparation of peptide acids by means of a light-sensitive solid support.[4] Journal of the American Chemical Society, 97(6), 1575–1579. [Link]
-
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. [Link]
- Kessler, H., et al. (1999). Peptides: Chemistry and Biology. Wiley-VCH. (General reference for SPPS protocols).
- White, P. D., & Chan, W. C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Sources
Application Note: Strategic Synthesis of Benzimidazole-4-Carboxamides via 2-Amino-3-Nitrobenzoic Acid
Executive Summary & Strategic Importance
Benzimidazole derivatives, particularly those substituted at the C4-position, represent a "privileged scaffold" in medicinal chemistry, forming the core of potent PARP inhibitors (e.g., Veliparib) and antiviral agents. The starting material, 2-amino-3-nitrobenzoic acid (also known as 3-nitroanthranilic acid), is the critical linchpin for accessing these 4-substituted derivatives.
Unlike simple phenylenediamines, this precursor presents a unique challenge: the electron-withdrawing nitro group at C3 significantly deactivates the adjacent amine at C2, altering nucleophilicity and requiring specific sequencing of synthetic steps.
This guide details two validated synthetic pathways:
-
Route A (The "Amide-First" Strategy): Prioritizes early installation of complex amide side chains, essential for diversity-oriented synthesis in drug discovery.
-
Route B (The "Cyclization-First" Strategy): Focuses on generating the core benzimidazole-4-carboxylic acid for bulk intermediate scale-up.
Synthetic Strategy & Pathway Map
The choice of pathway depends on the stability of your R-groups and the desired substituent at the C2 position of the benzimidazole.
Figure 1: Divergent synthetic pathways. Route A (Red/Yellow) is preferred for drug discovery to avoid late-stage solubility issues.
Detailed Experimental Protocols
Protocol 1: Amide Coupling (Functionalization)
Objective: To install the R-group on the carboxylic acid before reducing the nitro group. This prevents self-polymerization of the aniline and improves solubility.
-
Reagents: 2-amino-3-nitrobenzoic acid (1.0 equiv), Amine (R-NH2, 1.1 equiv), HATU (1.2 equiv), DIPEA (2.5 equiv).
-
Solvent: DMF (Anhydrous).
-
Mechanism: The nitro group creates steric bulk at the ortho position. Standard EDC/HOBt coupling often fails or proceeds slowly. HATU is preferred for its high reactivity.
Step-by-Step:
-
Dissolve 2-amino-3-nitrobenzoic acid (5.0 g, 27.4 mmol) in anhydrous DMF (50 mL) under
atmosphere. -
Add DIPEA (11.9 mL, 68.5 mmol) and stir for 10 minutes at 0°C.
-
Add HATU (12.5 g, 32.9 mmol) in one portion. The solution will turn yellow/orange. Stir for 30 mins at 0°C to form the activated ester.
-
Add the target amine (e.g., aniline, pyrrolidine) (30.1 mmol) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Pour reaction mixture into ice-water (500 mL) with vigorous stirring. The product usually precipitates. Filter, wash with water, and dry.
-
Note: If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.
-
Protocol 2: Chemoselective Nitro Reduction
Objective: Reduce the
Method A: Catalytic Hydrogenation (Standard)
-
Substrate: Nitro-benzamide intermediate from Protocol 1.
-
Catalyst: 10% Pd/C (50% wet).
-
Conditions: Methanol,
balloon (1 atm), RT, 4 hours. -
Caution: 2,3-diaminobenzamides are prone to oxidation in air (turning dark brown). Use immediately in Protocol 3.
Method B: Iron/Ammonium Chloride (Halogen-Safe)
-
Use this if your molecule contains Cl, Br, or I substituents.
-
Suspend nitro-intermediate (10 mmol) in EtOH/Water (3:1, 40 mL).
-
Add
(5.0 equiv) and Iron powder (5.0 equiv, 325 mesh). -
Heat to reflux (80°C) for 2 hours.
-
Filter hot through Celite to remove iron sludge.
-
Concentrate filtrate to obtain the diamine.
Protocol 3: Cyclization to Benzimidazole
Objective: Formation of the imidazole ring.[1]
Scenario A: Unsubstituted C2 position (H)
-
Reagent: Trimethyl orthoformate (TMOF) + catalytic p-TsOH.
-
Dissolve crude diamine (from Protocol 2) in TMOF (10 mL per gram).
-
Add p-TsOH (5 mol%).
-
Stir at RT for 2 hours (or reflux for 30 mins if sluggish).
-
Validation: Monitor disappearance of diamine by TLC. TMOF acts as both solvent and C1 synthon.
-
Concentrate and recrystallize from Ethanol/Ether.
Scenario B: C2-Aryl/Alkyl Substitution (Oxidative Cyclization)
-
Reagents: Aldehyde (R-CHO),
(Sodium metabisulfite). -
Solvent: DMF or DMSO.
-
Dissolve diamine (1.0 equiv) and Aldehyde (1.1 equiv) in DMF.
-
Add
(1.5 equiv). -
Heat to 100°C for 4–6 hours.
-
Mechanism: The bisulfite acts as an oxidant to dehydrogenate the intermediate aminal to the imidazole.
Data Specification & Troubleshooting
| Parameter | 2-Amino-3-Nitrobenzoic Acid | 2,3-Diaminobenzamide (Intermediate) | Benzimidazole Product |
| Appearance | Yellow crystalline powder | Darkens rapidly (oxidation) | White/Off-white solid |
| Solubility | Soluble in DMSO, DMF, Base | Soluble in MeOH, EtOH | pH dependent (amphoteric) |
| Key NMR Signal | |||
| Mass Spec | [M-H]- (Negative mode) | [M+H]+ (Positive mode) | [M+H]+ (Positive mode) |
Common Failure Modes:
-
Issue: Low yield in Protocol 1 (Coupling).
-
Cause: Steric hindrance of the 3-nitro group.
-
Fix: Switch to Acid Chloride method: Reflux acid in
(2 hrs), evaporate, then add amine/DIPEA in DCM.
-
-
Issue: Product turns black during Protocol 2.
-
Cause: Oxidation of the ortho-diamine.
-
Fix: Add a pinch of ascorbic acid during workup or keep under Argon. Proceed to cyclization immediately.
-
Mechanistic Visualization (Graphviz)
The following diagram illustrates the oxidative cyclization mechanism (Protocol 3, Scenario B), a critical step for generating C2-substituted derivatives.
Figure 2: Mechanism of oxidative cyclization using aldehydes and sodium metabisulfite.
References
- Preparation of benzimidazole derivatives (Patent EP2834224B1). Source: Google Patents. URL: Relevance: Describes the HATU/coupling strategy for nitro-benzoic acids in PARP inhibitor synthesis.
-
Recent achievements in the synthesis of benzimidazole derivatives. Source: Semantic Scholar / Chem. Papers. URL:[Link] Relevance: Comprehensive review of cyclization catalysts including oxidative methods.
- Process for the reduction of nitro derivatives to amines (US9284258B2). Source: Google Patents. URL: Relevance: Validates chemo-selective reduction protocols essential for preserving halogen substituents.
-
Synthesis of benzimidazole derivatives and their antiglycation activity. Source: Arabian Journal of Chemistry. URL:[Link] Relevance: Provides specific stoichiometry for the
mediated cyclization.
Sources
Application Note: Synthesis and Evaluation of HIV-1 Integrase Inhibitors Utilizing Nitrobenzoic Acid Scaffolds
Abstract
This technical guide details the protocol for synthesizing and evaluating HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) derived from a nitrobenzoic acid scaffold . While first-generation INSTIs (e.g., Raltegravir) utilize a diketo acid (DKA) pharmacophore, resistance mutations necessitate novel bioisosteres. This protocol focuses on 5-nitro-2-hydroxybenzoic acid (5-nitrosalicylic acid) derivatives. The nitro group serves a dual function: electronically tuning the acidity of the chelating phenol group and providing a synthetic handle for further diversification. This guide covers the chemical synthesis, structural characterization, and a self-validating in vitro strand transfer assay.
Part 1: Rationale & Design Strategy
The Pharmacophore: Trapping the "Two-Metal" Core
HIV-1 Integrase (IN) relies on a catalytic triad (DDE motif: Asp64, Asp116, Glu152) that coordinates two magnesium ions (
Effective inhibitors must possess two structural features:
-
Metal Binding Group (MBG): A coplanar triad of oxygen/nitrogen atoms to chelate the two
ions, displacing the viral DNA 3'-OH end. -
Hydrophobic Moiety: A pendant aromatic ring (e.g., fluorobenzyl) that occupies the hydrophobic pocket vacated by the displaced viral DNA.
Why Nitrobenzoic Acid?
The 5-nitro-2-hydroxybenzoic acid scaffold acts as a robust DKA bioisostere:
-
Chelation: The phenolic hydroxyl (position 2) and the amide carbonyl (formed at position 1) create a bidentate or tridentate chelation site.
-
Electronic Tuning: The nitro group at position 5 is strongly electron-withdrawing (
). This lowers the of the phenolic hydroxyl, stabilizing the phenolate anion required for tight binding at physiological pH. -
Synthetic Versatility: The nitro group allows for late-stage diversification via reduction to an aniline, enabling library generation without rebuilding the core.
Part 2: Chemical Synthesis Workflow
Reaction Scheme
The synthesis couples 5-nitro-2-hydroxybenzoic acid with a functionalized amine (e.g., 4-fluorobenzylamine) to install the hydrophobic moiety, forming the essential amide bond.
Graphviz Diagram: Synthesis Pathway
Caption: Step-by-step synthetic pathway for the creation of the nitrobenzoic acid-derived amide inhibitor.
Detailed Protocol
Reagents:
-
5-Nitro-2-hydroxybenzoic acid (1.0 eq)
-
4-Fluorobenzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve 5-nitro-2-hydroxybenzoic acid (1.83 g, 10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add EDC·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir at 0°C for 30 minutes. Note: HOBt suppresses racemization and forms a stable active ester intermediate.
-
Coupling: Add 4-fluorobenzylamine (1.38 g, 11 mmol) dropwise, followed by TEA (2.8 mL, 20 mmol).
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting acid spot should disappear.
-
Workup:
-
Pour the reaction mixture into ice-cold 1N HCl (100 mL) to precipitate the product and remove unreacted amine/catalysts.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash the organic layer with saturated
(to remove unreacted acid) and Brine. -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane).
Validation Checkpoint:
-
Yield: Expected >75%.
-
1H NMR (DMSO-d6): Look for the amide triplet (~9.0 ppm), phenolic singlet (~13.0 ppm, indicating H-bonding), and the distinct aromatic patterns of the nitro-substituted ring.
Part 3: Biological Evaluation (Strand Transfer Assay)
Mechanism of Action
The inhibitor binds to the IN-DNA complex after 3'-processing but before strand transfer. It chelates the
Graphviz Diagram: Mechanism of Action
Caption: Schematic of the interfacial inhibition where the ligand sequesters Mg2+ cofactors, preventing viral DNA integration.
Protocol: HTS Strand Transfer Assay
This assay uses a magnetic bead-based format to quantify the integration of a biotinylated viral DNA donor into a digoxigenin-labeled target DNA.[1]
Reagents:
-
Recombinant HIV-1 Integrase (purified).
-
Target DNA: Digoxigenin (DIG)-labeled random dsDNA.
-
Detection: Anti-DIG-Alkaline Phosphatase (AP) antibody + AP substrate.
Methodology:
-
Assembly: Incubate HIV-1 Integrase (400 nM) with Biotin-Donor DNA (10 nM) in reaction buffer (20 mM HEPES pH 7.5, 10 mM
, 1 mM DTT) for 30 mins at 4°C to form the Stable Synaptic Complex (SSC). -
Inhibitor Treatment: Add the synthesized Nitrobenzoic Inhibitor (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 mins.
-
Strand Transfer: Add DIG-Target DNA (10 nM). Incubate at 37°C for 60 mins.
-
Capture: Transfer reaction to Streptavidin-coated magnetic beads. The beads capture the Donor DNA.[1] If strand transfer occurred, the DIG-Target is now covalently linked to the Donor.
-
Wash: Wash beads 3x with PBS-Tween to remove unbound Target DNA and Inhibitor.
-
Detection: Add Anti-DIG-AP antibody (1:2000). Incubate 1 hour. Wash. Add AP substrate (pNPP) and measure absorbance at 405 nm.
Data Analysis:
Calculate % Inhibition =
Part 4: SAR Analysis & Data Presentation
The following table illustrates the expected Structure-Activity Relationship (SAR) trends when modifying the nitrobenzoic scaffold.
| Compound ID | R1 (Pos 5) | R2 (Pos 2) | R3 (Amide Substituent) | IC50 (Strand Transfer) | Mechanistic Insight |
| NB-01 | 4-Fluorobenzyl | 15 nM | Nitro group enhances phenol acidity; Fluorobenzyl fills hydrophobic pocket. | ||
| NB-02 | 4-Fluorobenzyl | 120 nM | Loss of electron withdrawal reduces Mg2+ chelation strength. | ||
| NB-03 | 4-Fluorobenzyl | 450 nM | Electron-donating amine destabilizes the phenolate; poor chelation. | ||
| NB-04 | 4-Fluorobenzyl | >10 µM | Methylation of phenol blocks chelation; confirms OH is essential. | ||
| NB-05 | Methyl | 800 nM | Loss of hydrophobic interaction; inhibitor cannot anchor in the active site. |
Interpretation: The data confirms that both the electron-withdrawing nitro group (for electronic optimization of the pharmacophore) and the hydrophobic benzyl tail (for steric fit) are critical for nanomolar potency.
References
-
Liao, C., & Nicklaus, M. C. (2010). Tautomerism and Magnesium Chelation of HIV-1 Integrase Inhibitors: A Theoretical Study. National Institutes of Health. Link
-
Tang, J., et al. (2011). Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups.[3] Journal of Medicinal Chemistry. Link
-
Hare, S., et al. (2010).[4] Structural basis for nitrogen-based HIV-1 integrase inhibitors. Proceedings of the National Academy of Sciences (PNAS). Link
-
Li, X., & Craigie, R. (2009). A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads.[1] Acta Pharmacologica Sinica. Link
-
FDA. (2007).[5][6] Antiretroviral Drugs Used in the Treatment of HIV Infection.[6][7][8][9][10][11][12] U.S. Food and Drug Administration.[5] Link
Sources
- 1. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evidence for Disruption of Mg2+ Pair as a Resistance Mechanism Against HIV-1 Integrase Strand Transfer Inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Structure–Activity Relationship Studies of HIV-1 Integrase Oligonucleotide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tautomerism and Magnesium Chelation of HIV-1 Integrase Inhibitors: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloro-3-nitrobenzoic Acid
Welcome to the technical support guide for performing Nucleophilic Aromatic Substitution (SNAr) on 2-chloro-3-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific, and often challenging, chemical transformation. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction success, providing you with the expert insights needed to improve your yields and minimize side reactions.
Introduction: The Challenge of the 2,3-Substituted Ring
The SNAr reaction on 2-chloro-3-nitrobenzoic acid is a valuable transformation for synthesizing key pharmaceutical intermediates.[1] The substrate itself is primed for this reaction: the aromatic ring is activated by two electron-withdrawing groups (EWGs) — a nitro group (-NO₂) and a carboxylic acid group (-COOH) — which are essential for stabilizing the negatively charged intermediate.[2] The nitro group, being ortho to the chloride leaving group, provides powerful resonance stabilization to the key Meisenheimer complex intermediate, which is crucial for the reaction to proceed.[3][4]
However, the specific arrangement of these substituents presents a unique set of challenges:
-
Steric Hindrance: The incoming nucleophile must approach a carbon atom flanked by both a chloro and a nitro group, leading to significant steric congestion that can hinder the reaction rate.[5][6]
-
Competing Reactions: The acidic proton of the carboxylic acid can be deprotonated under basic conditions, altering the electronic nature of the substrate. More critically, the molecule is susceptible to thermal decarboxylation, an often-irreversible side reaction that can drastically reduce the yield of the desired product.[7][8]
-
Reaction Conditions: Achieving a high yield requires a delicate balance of temperature, solvent, and base selection to favor the desired substitution pathway over competing side reactions.
This guide will address these issues in a practical, question-and-answer format to help you navigate the complexities of this reaction.
Troubleshooting & Frequently Asked Questions (FAQs)
Section 1: Low Conversion & Poor Yield
Q1: My reaction shows low conversion of the starting material, even after extended reaction times. What are the most likely causes?
A1: Low conversion is a common issue and typically points to insufficient reactivity in one of the core components of the reaction system. Here’s a breakdown of the key factors to investigate:
-
Nucleophile Reactivity: The nucleophile's strength is paramount. Neutral nucleophiles like amines or alcohols are often not reactive enough on their own. The use of a base is typically required to deprotonate the nucleophile (e.g., forming an alkoxide from an alcohol or an amide from an amine), thereby increasing its nucleophilicity. If using an amine, ensure it is not excessively bulky, as steric hindrance from the ortho substituents on the benzoic acid is a major factor.[5][9]
-
Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents such as DMF, DMSO, or NMP are highly recommended.[10] These solvents are effective at solvating the counter-ion of the nucleophile salt but do not strongly solvate the nucleophile itself, leaving it "bare" and highly reactive.[11] Using protic solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its reactivity.[12]
-
Temperature: While SNAr reactions are often accelerated by heat, the risk of decarboxylation with this specific substrate is high at elevated temperatures (>100-120 °C).[7][13] Your initial approach should be to run the reaction at a moderate temperature (e.g., 50-80 °C) and monitor for progress. If conversion is still low, a careful, incremental increase in temperature may be necessary, but this must be balanced with the risk of side product formation (see Section 2). Some ammonolysis procedures have been successful at 120°C in a sealed vessel, indicating that pressure can play a role.[14]
Q2: I'm using a standard amine nucleophile but the yield is poor. How can I enhance the reaction rate without resorting to high temperatures?
A2: This is a classic optimization problem. If high temperatures are leading to degradation, focus on enhancing the intrinsic reactivity of your system.
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate your nucleophile but should not promote side reactions.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices for deprotonating alcohols, thiols, and some N-H nucleophiles. Cesium carbonate is particularly effective due to the high solubility of its salts in organic solvents.[15]
-
Organic Amines (Et₃N, DIPEA): Non-nucleophilic organic bases can be used with amine nucleophiles to act as a proton scavenger for the HCl generated during the reaction. DIPEA is often preferred due to its steric bulk, which prevents it from acting as a competing nucleophile.[7]
-
-
Consider a Catalyst: For particularly challenging or sterically hindered nucleophiles, a transition metal catalyst may be required. Copper-catalyzed SNAr reactions, often referred to as Ullmann-type couplings, are effective for forming C-N, C-O, and C-S bonds with aryl halides that are otherwise unreactive.[16] Catalytic amounts of CuI or Cu₂O can significantly lower the activation energy for the substitution.
Section 2: Side Reactions & Impurities
Q3: My main impurity appears to be 2-chloro-3-nitrobenzene. What is causing this and how can I prevent it?
A3: The presence of 2-chloro-3-nitrobenzene is a clear indicator of decarboxylation , where the carboxylic acid group is lost as CO₂. This is the most significant side reaction for this substrate.
-
Causality: Decarboxylation of nitrobenzoic acids is promoted by high temperatures and can be catalyzed by certain metals, like copper.[7][8][17] The electron-withdrawing nitro group can stabilize the negative charge that develops on the ring during the CO₂ elimination process, making this substrate particularly susceptible.
-
Prevention Strategies:
-
Strict Temperature Control: This is the most critical factor. Aim for the lowest possible temperature that allows for a reasonable reaction rate. Do not exceed 120°C unless absolutely necessary and all other options have been exhausted.
-
Avoid Harsh Bases: While a base is necessary, extremely strong bases in combination with high heat can accelerate decarboxylation. Use the mildest base that is effective for your specific nucleophile.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed. Prolonged heating will only increase the amount of decarboxylated byproduct.[7]
-
// Nodes Start [label="Reaction Mixture\n(2-chloro-3-nitrobenzoic acid + Nu:)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Apply Heat", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Desired_Pathway [label="Desired SNAr Pathway", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Pathway [label="Competing Decarboxylation\n(-CO₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Desired Product\n(2-Nu-3-nitrobenzoic acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Side Product\n(2-chloro-3-nitrobenzene)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Heating; Heating -> Desired_Pathway [label=" Optimal Temp.\n (e.g., 50-100 °C)"]; Heating -> Side_Pathway [label=" Excessive Temp.\n (>120 °C)"]; Desired_Pathway -> Product; Side_Pathway -> Byproduct; } .enddot Caption: Competing reaction pathways for 2-chloro-3-nitrobenzoic acid.
Q4: Can my nucleophile react with the carboxylic acid group instead of the chloride?
A4: Yes, this is a possibility, especially if you are using an amine or alcohol nucleophile under conditions that favor esterification or amidation. To avoid this:
-
Protect the Carboxylic Acid: If side reactions at the carboxyl group are unavoidable, you can protect it as an ester (e.g., a methyl or ethyl ester) prior to the SNAr reaction.[16] The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. This adds steps to your synthesis but can be a robust solution. One method involves reacting the acid with thionyl chloride followed by an alcohol.[16]
-
Control the Reaction Conditions: Amidation and esterification are typically promoted by activating agents (e.g., coupling agents like HATU) or strongly acidic conditions, which are not standard for SNAr. By using a base to deprotonate your nucleophile, you are creating conditions that strongly favor nucleophilic attack on the electron-deficient aromatic ring over the carboxylate anion.
Experimental Protocols & Optimization Guides
Visualizing the SNAr Mechanism
Understanding the mechanism is key to troubleshooting. The reaction proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[4]
// Reactants sub [label=<
2-chloro-3-nitrobenzoic acid
];
// Meisenheimer Complex meisenheimer [label=<
Meisenheimer Complex (Resonance Stabilized)
];
// Product prod [label=<
Substituted Product
];
// Arrows and Labels sub -> meisenheimer [label="+ Nu:⁻\n(Addition)\nRate-Determining Step"]; meisenheimer -> prod [label="- Cl⁻\n(Elimination)\nFast"]; } .enddot Caption: The Addition-Elimination (SNAr) mechanism.
Protocol 1: General Procedure for Ammonolysis
This protocol is adapted from a known synthesis of 2-amino-3-nitrobenzoic acid and serves as a robust starting point.[14]
Materials:
-
2-chloro-3-nitrobenzoic acid
-
Aqueous ammonium hydroxide solution (e.g., 28-30%)
-
Hydrochloric acid (e.g., 2M or concentrated)
-
Water (deionized)
-
Pressure-rated reaction vessel (sealed vessel)
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 2-chloro-3-nitrobenzoic acid (1.0 eq) in aqueous ammonium hydroxide solution. The concentration should be carefully considered; a literature example uses 20.6 g in 120 mL.[14]
-
Heating: Seal the vessel securely. Place the vessel in an oil bath or heating mantle and heat to 120 °C with vigorous stirring.
-
Scientist's Note: The sealed vessel is critical to maintain the concentration of ammonia and to allow the temperature to exceed its atmospheric boiling point safely.
-
-
Reaction Monitoring: Maintain the temperature and stirring for approximately 7 hours. The reaction progress can be monitored by taking aliquots (after cooling), quenching, and analyzing by TLC or HPLC.
-
Work-up: a. Cool the reaction vessel to room temperature completely before opening. b. Dilute the reaction mixture with water (approx. 2 volumes). c. Acidify the mixture to pH 2 using hydrochloric acid. This will protonate the carboxylic acid and precipitate the product. d. Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: a. Collect the precipitate by vacuum filtration. b. Wash the filter cake with cold water to remove any inorganic salts. c. Dry the product in a vacuum oven to a constant weight. A yield of ~80% has been reported for this procedure.[14]
Protocol 2: Copper-Catalyzed SNAr with an Alcohol Nucleophile
This is a generalized procedure based on Ullmann-type conditions for more challenging nucleophiles.
Materials:
-
2-chloro-3-nitrobenzoic acid (1.0 eq)
-
Alcohol or Phenol nucleophile (1.5 eq)
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) (0.1-0.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the alcohol/phenol, the base (K₂CO₃ or Cs₂CO₃), and the solvent under an inert atmosphere.
-
Initial Stirring: Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Reagents: Add the 2-chloro-3-nitrobenzoic acid and the copper catalyst to the flask.
-
Heating: Heat the mixture to a temperature between 100-140 °C. The optimal temperature will depend on the nucleophile's reactivity and should be determined empirically.
-
Scientist's Note: The copper catalyst facilitates the displacement of the chloride, which might otherwise be very slow with a neutral alcohol. The base is crucial for deprotonating the alcohol to form the more potent alkoxide/phenoxide nucleophile.
-
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: a. Cool the reaction to room temperature. b. Pour the mixture into a stirred solution of ice and dilute HCl. c. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). d. Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Data Summary Tables
Table 1: Solvent Selection Guide for SNAr
| Solvent | Type | Boiling Point (°C) | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 189 | Excellent solvating power; accelerates SNAr.[10] | Can be difficult to remove; potential for side reactions at high temp. |
| DMF | Polar Aprotic | 153 | Good solvent for many reagents; commonly used.[10][15] | Can decompose at high temperatures. |
| NMP | Polar Aprotic | 202 | High thermal stability; good for higher temp. reactions. | High boiling point makes it difficult to remove. |
| Acetonitrile | Polar Aprotic | 82 | Lower boiling point, easier to remove. | Less effective at solvating salts than DMF/DMSO. |
| Ethanol | Polar Protic | 78 | Inexpensive, low toxicity. | Can reduce nucleophile reactivity via H-bonding.[12] |
Table 2: Troubleshooting Workflow
// Nodes Start [label="Low Yield or\nIncomplete Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [label="Is Temp > 80°C?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Decarb [label="Check for Decarboxylation\n(e.g., by GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lower_Temp [label="ACTION:\nLower Temperature\nto 50-80°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solvent [label="Is Solvent Polar Aprotic\n(DMF, DMSO)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Solvent [label="ACTION:\nSwitch to DMF or DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Base [label="Is a suitable base present\n(e.g., K₂CO₃, DIPEA)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Base [label="ACTION:\nAdd appropriate base\n(e.g., 2.0 eq K₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Consider_Catalyst [label="Final Option:\nConsider Cu Catalyst\n(Ullmann Conditions)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Temp; Check_Temp -> Check_Decarb [label="Yes"]; Check_Decarb -> Lower_Temp; Check_Temp -> Check_Solvent [label="No"]; Check_Solvent -> Change_Solvent [label="No"]; Check_Solvent -> Check_Base [label="Yes"]; Check_Base -> Add_Base [label="No"]; Check_Base -> Consider_Catalyst [label="Yes"]; } .enddot Caption: A logical workflow for troubleshooting poor SNAr yields.
References
- US3468941A - Production of 2-amino-3-nitrobenzoic acid.
-
Preparation method of 2-amino-3-nitrobenzoic acid. Eureka | Patsnap. [Link]
-
Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. PrepChem.com. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]
-
Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]
-
Aromatic Reactivity. MSU chemistry. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions. Study.com. [Link]
-
Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]
-
Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B - RSC Publishing. [Link]
-
NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. ub.edu. [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]
-
Optimal route to nitrobenzene from benzoic acid? Sciencemadness Discussion Board. [Link]
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. uomustansiriyah.edu.iq. [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. [Link]
-
Protodecarboxylation of benzoic acids under radical conditions Supporting Information. The Royal Society of Chemistry. [Link]
-
3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. pubs.rsc.org. [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
8.8: Structural and Solvent Effects in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Reactions. Chemistry LibreTexts. [Link] -
Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]
-
Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
SNAr (Cl). organic-reaction.com. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]
Sources
- 1. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. orgosolver.com [orgosolver.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Lab Reporter [fishersci.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 14. 2-Amino-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 15. prepchem.com [prepchem.com]
- 16. 2-Amino-3-nitrobenzoic acid | 606-18-8 | Benchchem [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2[(2-Aminoethyl)amino]-3-nitrobenzoic acid
Ticket ID: #PUR-8829-NITRO Status: Open Assigned Specialist: Dr. Alex Vance, Senior Application Scientist Department: Small Molecule Method Development[1]
Executive Summary: The Molecule & The Challenge
You are attempting to purify 2[(2-Aminoethyl)amino]-3-nitrobenzoic acid . This is not a standard separation; it is a "chromatographer’s headache" due to its specific physicochemical properties.
-
The Structure: An aromatic ring with a carboxylic acid (position 1), a nitro group (position 3), and a diamine tail (ethylenediamine moiety) at position 2.[1]
-
The Problem: This molecule is amphoteric (zwitterionic).[1]
-
The Consequence: On standard C18 columns at neutral pH, this molecule exists as a zwitterion (COO⁻ / NH₃⁺), resulting in high water solubility and near-zero retention (void volume elution).[1]
This guide provides three validated workflows to solve this, ranging from analytical QC to preparative isolation.
Module 1: Standard Operating Procedures (SOPs)
Method A: The "Golden Standard" (Ion-Pairing RP-HPLC)
Best for: Analytical purity checks, reaction monitoring, and LC-MS (if using volatile acids).[1]
Theory: We use an acidic mobile phase to protonate the carboxylic acid (neutralizing it) and the amines (positively charging them).[1] We then add an Ion-Pairing Reagent (TFA or HFBA).[1] The anionic TFA counter-ion binds to the cationic amine tail, forming a neutral, hydrophobic complex that retains well on C18.
| Parameter | Specification |
| Column | C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion).[1] Why: Prevents pore dewetting in high aqueous phases.[1] |
| Dimensions | 4.6 x 150 mm, 3.5 µm or 5 µm.[1][2][3] |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid).[1][4] |
| Mobile Phase B | Acetonitrile + 0.1% TFA .[1] |
| Flow Rate | 1.0 mL/min.[1] |
| Gradient | 0–5 min: 2% B (Isocratic Hold); 5–20 min: 2% → 40% B. |
| Detection | UV @ 254 nm (Nitro group absorbance) and 330 nm (Aniline absorbance).[1] |
| Temperature | 30°C (Controlled temperature improves peak shape for amines).[1] |
Critical Note: If retention is still too low, switch the modifier from TFA to HFBA (Heptafluorobutyric acid) at 0.1%.[1] HFBA has a longer alkyl chain, drastically increasing retention for amines.[1]
Method B: High-pH Reversed Phase (The "Scale-Up" Method)
Best for: Preparative purification where you want to avoid removing TFA salts later.[1]
Theory: At pH 10, the carboxylic acid is deprotonated (COO⁻) and the amines are largely neutral (NH₂).[1] While the molecule is anionic, the repulsion from residual silanols is minimized by using a Hybrid Silica column (resistant to high pH).[1] The neutral amine tail interacts hydrophobically with the C18.
| Parameter | Specification |
| Column | Hybrid Particle C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH). Standard silica dissolves at pH > 8.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonia). |
| Mobile Phase B | Acetonitrile.[1][2][5][6] |
| Gradient | 5% B to 60% B over 20 minutes. |
| Advantage | The product elutes as a salt that can be easily desalted or lyophilized without sticky TFA residues. |
Module 2: Troubleshooting Knowledge Base (FAQs)
Ticket #001: "My peak is splitting or fronting badly."
Diagnosis: This is likely Silanol Overload or Solvent Mismatch .[1]
-
The Science: At acidic pH, your molecule is positively charged. It is interacting with residual silanols (Si-OH) on the silica surface, which act like a weak cation exchanger.[1]
-
The Fix:
-
Increase Buffer Strength: If using Formic Acid, switch to TFA (stronger ion pair).[1] If using TFA, add 20mM Ammonium Formate to the mobile phase to compete for silanol sites.
-
Injection Solvent: Ensure your sample is dissolved in the starting mobile phase (0-2% ACN).[1] If you inject it dissolved in 100% DMSO or Methanol, the solvent plug will carry the analyte down the column before it can bind.
-
Ticket #002: "I see 'Ghost Peaks' in subsequent runs."
Diagnosis: Carryover. The diamine tail is sticky.[1]
-
The Fix: Implement a Needle Wash with high organic/acid mix (e.g., 50:50 MeOH:Water + 0.5% Formic Acid).[1] The acid is crucial to protonate the amine and wash it off the metal injector surfaces.
Ticket #003: "The retention time shifts every run."
Diagnosis: Ion-Pairing Equilibrium Hysteresis.[1]
-
The Science: TFA takes a long time to equilibrate with the stationary phase.
-
The Fix: Do not jump between methods. Once a column is used with TFA/HFBA, dedicate it to that method.[1] Equilibrate for at least 20 column volumes before the first injection of the day.
Module 3: Visualization & Logic
Workflow Diagram: Selecting the Right Method
This logic gate ensures you don't waste solvent on the wrong approach.
Caption: Decision matrix for selecting the optimal purification strategy based on scale and downstream requirements.
Speciation & Interaction Diagram
Understanding the charge state is vital for separation.[1]
Caption: Effect of mobile phase pH on the ionization state of the amino-nitrobenzoic acid derivative.
References & Authority
-
Dolan, J. W. (2008).[1] Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America.[1] (Authoritative guide on using TFA/HFBA for polar amines). Link
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Seminal work on silanol activity and basic analytes).[1] Link
-
Win, Y. F., et al. (2012).[1] 2-Amino-3-nitrobenzoic acid.[1][7][8][9][10][11][12] Acta Crystallographica Section E. (Structural confirmation and hydrogen bonding analysis of the core moiety). Link
-
PubChem. 2[(2-aminoethyl)amino]-3-nitrobenzoic acid Compound Summary. (Physicochemical property verification). Link
For further assistance, please reply to this ticket with your chromatograms attached as PDF or .cdf files.
Sources
- 1. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. prepchem.com [prepchem.com]
- 10. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 12. PubChemLite - 2[(2-aminoethyl)amino]-3-nitrobenzoic acid (C9H11N3O4) [pubchemlite.lcsb.uni.lu]
Preventing side reactions during ethylenediamine conjugation to benzoic acid
Topic: Preventing Side Reactions During Ethylenediamine (EDA) Conjugation to Benzoic Acid Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Symmetry Trap"
The conjugation of Benzoic Acid to Ethylenediamine (EDA) presents a classic challenge in organic synthesis: Symmetry . Because EDA possesses two identical primary amine groups (
This guide addresses the three primary failure modes:
-
Bis-acylation (Dimerization): Formation of
-ethylenebisbenzamide. -
N-Acylurea Formation: A dead-end rearrangement specific to carbodiimide (EDC/DCC) coupling.
-
Hydrolysis: Deactivation of the intermediate ester before conjugation.
Frequently Asked Questions (FAQs)
Q1: I am seeing two spots on my TLC/LC-MS. What are they? A: The two dominant products are likely your desired mono-amide (Polar, basic) and the unwanted bis-amide (Less polar, neutral).
-
Diagnostic: The mono-amide will often streak on silica due to the free amine or stay at the baseline unless you use a basic modifier (e.g., Triethylamine). The bis-amide usually runs higher and is UV active.
Q2: Why is my yield of the mono-product so low (<30%)? A: You likely added the Amine to the Acid . This creates a local environment where the activated acid is in excess relative to the amine, instantly driving the reaction to the bis-product.
-
Fix: Always add the Activated Acid (slowly) to a large excess of Amine .
Q3: I used EDC, but I isolated a stable, unreactive byproduct. What is it? A: This is likely N-acylurea . Without an additive like NHS or HOBt, the O-acylisourea intermediate rearranges irreversibly. This byproduct is stable and dead to further reaction.[1]
Troubleshooting & Diagnostics
Diagnostic Decision Tree
Use this table to identify the root cause of your impurity profile.
| Observation | Probable Cause | Technical Explanation | Corrective Action |
| Major Product: Bis-amide (Dimer) | Stoichiometry / Addition Order | Local concentration of acid > amine favors double addition. | Protocol A: Use 10–20 eq. of EDA. Add Acid dropwise to Amine. |
| No Reaction / Low Conversion | Hydrolysis of Active Ester | Water competed with the amine for the active ester. | Ensure anhydrous solvents (DMF/DCM) or increase amine concentration. |
| Stable, Non-Product Peak (MW = Acid + EDC) | N-Acylurea Rearrangement | Slow amine attack allowed O-acylisourea to rearrange. | Add NHS: Convert unstable O-acylisourea to stable NHS-ester. |
| Precipitate formed immediately | Solubility Mismatch | The bis-amide is often insoluble in water/ether. | Filter precipitate (likely bis-amide); the filtrate contains the mono-product. |
Visualizing the Chemistry
The following diagrams illustrate the competing pathways and the optimized workflow.
Diagram 1: The Reaction Pathway & "Dead Ends"
This pathway shows how the desired Mono-Amide competes with the Bis-Amide and N-Acylurea side reactions.
Caption: Kinetic competition between the desired mono-acylation, undesired bis-acylation, and N-acylurea rearrangement.
Standard Operating Protocols (SOPs)
Protocol A: The "High Dilution" Method (Direct Conjugation)
Best for: When you must use unprotected ethylenediamine.
Principle: By maintaining a massive molar excess of amine and keeping the concentration of the active ester low (via slow addition), you statistically force the reaction to stop at the mono-stage.
Materials:
-
Benzoic Acid (1.0 eq)
-
Ethylenediamine (10.0 – 20.0 eq)
-
NHS (1.1 eq)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step:
-
Activation (Vial A): Dissolve Benzoic Acid (1 eq) in DMF. Add EDC (1.1 eq) and NHS (1.1 eq). Stir for 15–30 minutes at Room Temp (RT) to form the stable NHS-ester.
-
Preparation of Amine (Vial B): Dissolve Ethylenediamine (10–20 eq ) in DMF. Vigorous stirring is essential.
-
The Critical Step (Inverse Addition):
-
Load the contents of Vial A (Activated Acid) into a syringe or dropping funnel.
-
Slowly add Vial A into Vial B dropwise over 30–60 minutes.
-
Why? This ensures that every molecule of active ester entering Vial B is immediately surrounded by free amines, making the probability of hitting a mono-product (to form a dimer) negligible.
-
-
Workup:
-
Evaporate solvent.
-
Purification: The reaction mixture contains the Product (Mono), the Dimer (Trace), and massive excess EDA.
-
Trick: EDA is volatile/water-soluble.[6] Wash with water or evaporate under high vacuum to remove excess EDA. The Mono-product is basic; extract into organic solvent at pH > 10.
-
Protocol B: The "Precision" Method (Mono-Boc Protection)
Best for: High-value applications requiring >98% purity.
Principle: Eliminate the symmetry problem entirely by blocking one amine group before reaction.
Step-by-Step:
-
Start with:
-Boc-ethylenediamine (commercially available or synthesized). -
Coupling: React Benzoic Acid +
-Boc-ethylenediamine + Coupling Agent (EDC/NHS or HATU).-
Result: Only one product is chemically possible (
-Boc-protected mono-amide).
-
-
Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM for 30 mins.
-
Result: Pure Mono-amide (as HCl or TFA salt).
Diagram 2: Optimized Workflow Decision Matrix
Follow this logic to ensure process integrity.
Caption: Decision matrix comparing the High-Excess method vs. the Mono-Boc protection method.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Thermo Fisher Scientific. Crosslinking Chemistry Handbook: EDC/NHS Crosslinking. Available at:
-
Krapcho, A. P., & Kuell, C. S. (1990).[7] "Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines."[7] Synthetic Communications, 20(16), 2559–2564.[7] (Methodology for mono-Boc protection).
-
RSC Green Chemistry. "Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions." Green Chemistry. Available at: (Advanced technique for mono-acylation).
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US1926015A - Manufacture of mono-acylated ethylene-diamine and its derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Quenching Efficiency of 3-Nitro vs. 5-Nitro Benzoic Acid Derivatives
This guide provides an in-depth technical comparison of 3-Nitrobenzoic Acid and 5-Nitrobenzoic Acid derivatives, specifically focusing on their application as fluorescence quenchers. The analysis highlights the critical structural isomerism—particularly in Nitrosalicylic Acids (NSA) —that dictates quenching mechanisms, efficiency, and experimental utility.
Executive Summary
In the design of FRET probes, "dark" quenchers, and metabolic assays, the choice between 3-nitro and 5-nitro isomers is often dictated by the electronic environment of the benzene ring. While both isomers utilize the nitro group’s strong electron-withdrawing nature to quench fluorescence via Intersystem Crossing (ISC) and Photoinduced Electron Transfer (PET) , their efficiencies diverge based on auxiliary substituents (e.g., hydroxyl groups in salicylic acid).
-
5-Nitro Derivatives (e.g., 5-Nitrosalicylic Acid): Exhibit superior dynamic quenching and long-range energy transfer capabilities due to strong resonance conjugation (para effect) with electron-donating groups.
-
3-Nitro Derivatives (e.g., 3-Nitrosalicylic Acid): Function primarily as static quenchers or short-range acceptors, governed by steric hindrance and intramolecular hydrogen bonding (ortho effect).
Structural & Electronic Basis of Quenching
The quenching efficiency (
| Feature | 3-Nitro Derivative (e.g., 3-NSA) | 5-Nitro Derivative (e.g., 5-NSA) |
| Position Relative to Donor (-OH) | Ortho (Position 3) | Para (Position 5) |
| Electronic Effect | Inductive (-I) dominant; Steric hindrance. | Resonance (-R) & Inductive (-I); Strong "Push-Pull". |
| Intramolecular H-Bonding | Strong (Between -OH and -NO | Weak/Absent (Between -OH and -NO |
| Quenching Mechanism | Static Quenching (Complex formation), Ultrafast Decay. | Dynamic Quenching (Collisional), PET, FRET. |
| Solubility Profile | Lower polarity; solubility independent of acid conc. | Higher polarity; solubility decreases with high acid conc. |
The "Ortho" vs. "Para" Effect in Quenching
-
3-Nitro (Ortho-Effect): In 3-nitrosalicylic acid, the nitro group is ortho to the hydroxyl group. This proximity locks the molecule into a planar conformation via a strong intramolecular hydrogen bond. While this stabilizes the ground state, it often creates a "sink" for excitation energy that dissipates thermally rather than through intermolecular electron transfer.
-
5-Nitro (Para-Resonance): The nitro group at the 5-position is para to the hydroxyl donor. This creates a direct conjugation path (push-pull system), significantly increasing the molecular dipole moment upon excitation. This enhances the rate of Photoinduced Electron Transfer (PET) from a fluorophore to the 5-nitro quencher, making it a more efficient collisional quencher.
Mechanistic Pathways: PET and ISC
The following Graphviz diagram illustrates the divergent quenching pathways for the two isomers.
Figure 1: Mechanistic divergence between 3-nitro (static) and 5-nitro (dynamic/PET) quenching pathways.
Experimental Protocol: Determining Quenching Efficiency
To objectively compare the isomers, researchers must calculate the Stern-Volmer Constant (
Materials
-
Fluorophore: Tryptophan (protein model) or Fluorescein (small molecule model).
-
Quenchers: 3-Nitrosalicylic Acid (3-NSA) and 5-Nitrosalicylic Acid (5-NSA).
-
Solvent: Phosphate Buffered Saline (PBS), pH 7.4 (to ensure ionization of carboxyl groups).
Step-by-Step Methodology
-
Preparation : Prepare a
stock solution of the fluorophore. -
Titration : Prepare
stock solutions of 3-NSA and 5-NSA. -
Measurement :
-
Aliquot
of fluorophore into a quartz cuvette. -
Record initial fluorescence intensity (
) at (e.g., 340 nm for Trp, 520 nm for Fluorescein). -
Titrate quencher in
increments (0–500 final conc). -
Mix by inversion and record intensity (
) after each addition.
-
-
Data Analysis :
-
Plot
vs. (Quencher Concentration). -
Fit to the Stern-Volmer equation:
-
Interpretation : A linear plot indicates dynamic quenching (likely 5-NSA). An upward curvature indicates combined static/dynamic quenching (likely 3-NSA).
-
Comparative Data Summary
| Parameter | 3-Nitro Derivative | 5-Nitro Derivative | Experimental Implication |
| Stern-Volmer Constant ( | Lower ( | Higher ( | 5-Nitro is more efficient at low concentrations. |
| Binding Constant ( | Higher (Static) | Lower (Dynamic) | 3-Nitro may cause artifactual binding to proteins. |
| Spectral Overlap | Blue-shifted absorption ( | Red-shifted absorption ( | 5-Nitro is a better FRET acceptor for UV/Blue fluorophores. |
| pH Sensitivity | High (H-bond disruption) | Moderate | 3-Nitro efficiency drops significantly at high pH. |
Application Recommendations
-
Choose 5-Nitro Derivatives when:
-
Designing FRET pairs where the donor emits in the blue-green region (e.g., FAM, FITC). The red-shifted absorption of the para-nitro group maximizes spectral overlap integral (
). -
Performing collisional quenching studies to map solvent accessibility of tryptophan residues in proteins.
-
-
Choose 3-Nitro Derivatives when:
-
Developing static binding assays or complexometric sensors (e.g., for metal ions like Fe
or Al ). -
You require a quencher that is less likely to engage in long-range electron transfer, serving instead as a proximity-dependent "switch."
-
References
-
BenchChem Technical Support . (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers. BenchChem. Link
-
Smith, G., et al. (2007). 5-Nitrosalicylic acid and its proton-transfer compounds. Australian Journal of Chemistry. Link
-
Gole, B., et al. (2011). Fluorescent metal-organic framework for selective sensing of nitroaromatic explosives. ResearchGate. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[1] (Standard text for Stern-Volmer protocols).
-
Sigma-Aldrich . (2024). Product Specification: 3-Nitrosalicylic acid vs 5-Nitrosalicylic acid.[2] Merck KGaA. Link
Sources
A Senior Application Scientist's Guide to Validating Purity of Nitrobenzoic Acid Intermediates: TLC vs. LC-MS
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Nitrobenzoic acids are a pivotal class of intermediates, forming the structural backbone of numerous active pharmaceutical ingredients (APIs). Ensuring their purity is a critical, non-negotiable step in the manufacturing process. This guide provides an in-depth comparison of two orthogonal analytical techniques—Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the validation of nitrobenzoic acid purity. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a clear framework for selecting the appropriate technique for your specific analytical challenge.
The validation of analytical procedures is a requirement for regulatory compliance, ensuring that the methods used for testing raw materials, intermediates, and finished products are reliable and accurate.[1] Guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1), provide a framework for the validation of analytical procedures, which is essential for product registration and maintaining quality standards.[2][3][4]
Part 1: Thin-Layer Chromatography (TLC) — The Rapid, High-Throughput Screening Tool
Expertise & Experience: The "Why" Behind TLC
TLC operates on the principle of adsorption chromatography. In essence, it's a competition for the analyte between a solid stationary phase (typically silica gel) and a liquid mobile phase. Its primary strength lies in its simplicity, speed, and cost-effectiveness. For an R&D or quality control (QC) lab monitoring multiple reaction steps or screening various suppliers, TLC is invaluable. It allows for the simultaneous analysis of numerous samples, providing a quick visual assessment of purity.[5] While it is largely a qualitative or semi-quantitative tool, its ability to quickly flag gross impurities makes it an essential first-line defense.[6]
A Self-Validating TLC Protocol for Nitrobenzoic Acid Purity
This protocol is designed to be self-validating by including standards of the main isomers (ortho-, meta-, and para-nitrobenzoic acid) and any known starting materials or by-products on the same plate. This direct comparison allows for confident identification based on relative migration.
Experimental Protocol:
-
Plate Preparation: Use silica gel 60 F254 TLC plates. The "F254" indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds, like nitrobenzoic acids, under a UV lamp at 254 nm.
-
Sample Preparation: Dissolve the nitrobenzoic acid intermediate sample in a suitable solvent (e.g., ethyl acetate or a 1:1 mixture of dichloromethane and methanol) to a concentration of approximately 1-2 mg/mL. Prepare separate solutions of authentic standards for ortho-, meta-, and para-nitrobenzoic acid at the same concentration.
-
Spotting: Using a capillary tube, carefully spot small, concentrated dots of the sample and each standard onto the TLC plate's baseline, ensuring they are well-separated.
-
Mobile Phase Selection & Chamber Saturation: The choice of mobile phase is critical for achieving separation.[7] A common and effective system for separating nitrobenzoic acid isomers is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate (7:3 v/v) with a few drops of acetic acid . The acetic acid is added to suppress the ionization of the carboxylic acid group, leading to sharper spots and more consistent retention factor (Rf) values. Before developing the plate, line the developing chamber with filter paper soaked in the mobile phase and allow it to saturate for 10-15 minutes. This ensures a uniform vapor environment and improves the reproducibility of the separation.
-
Development & Visualization: Place the spotted TLC plate in the saturated chamber and allow the mobile phase to ascend via capillary action until it is about 1 cm from the top of the plate. Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp at 254 nm. The aromatic rings of the nitrobenzoic acids will quench the fluorescence, appearing as dark spots.
-
Data Interpretation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A pure sample should ideally show a single spot corresponding to the expected isomer. The presence of additional spots indicates impurities.[6] The polarity of the isomers (ortho > meta > para) influences their interaction with the polar silica gel, affecting their Rf values.
Data Presentation: Expected TLC Results
| Compound | Expected Rf Value (Approx.)* | Rationale for Migration |
| o-Nitrobenzoic Acid | ~0.55 | Intramolecular hydrogen bonding reduces interaction with the polar stationary phase, leading to a higher Rf value. |
| m-Nitrobenzoic Acid | ~0.45 | Intermediate polarity results in intermediate migration. |
| p-Nitrobenzoic Acid | ~0.40 | The most polar isomer, it interacts strongly with the silica gel, resulting in the lowest Rf value.[8] |
*Rf values are indicative and can vary based on exact experimental conditions (temperature, humidity, chamber saturation).
Workflow Diagram: TLC Analysis
Caption: Workflow for TLC Purity Analysis.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) — The Gold Standard for Purity and Identification
Expertise & Experience: The "Why" Behind LC-MS
When definitive, quantitative purity data and impurity identification are required, LC-MS is the unequivocal choice. This technique couples the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry.[9] The HPLC separates the sample components based on their affinity for a column (stationary phase) as they are carried through by a liquid (mobile phase). The mass spectrometer then detects these separated components, measuring their mass-to-charge ratio (m/z), which provides unambiguous confirmation of their identity and allows for precise quantification. For pharmaceutical intermediates, this level of detail is essential for meeting stringent regulatory requirements.[10]
A Self-Validating LC-MS Protocol for Nitrobenzoic Acid Purity
This protocol is designed for robustness and specificity, in line with ICH guidelines for analytical procedure validation.[11] It employs a reverse-phase C18 column, which is excellent for separating moderately polar compounds like nitrobenzoic acid isomers. The use of a mass spectrometer provides definitive identification, validating the purity results obtained from the chromatogram.
Experimental Protocol:
-
Instrumentation: An HPLC or UPLC system coupled to a single quadrupole or more advanced mass spectrometer (e.g., Time-of-Flight, Orbitrap) equipped with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Accurately weigh and dissolve the nitrobenzoic acid intermediate in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 10-20 µg/mL.
-
LC Method Parameters:
-
Column: C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is used as a mobile phase modifier to acidify the eluent.[13] This ensures that the nitrobenzoic acid (a carboxylic acid) remains in its protonated, neutral form, which leads to better peak shape and retention on a reverse-phase column. It is also volatile, making it compatible with MS detection.
-
Gradient Elution: A typical gradient might start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column. Gradient elution is often necessary to separate isomers and elute any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
-
MS Method Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Rationale: Carboxylic acids readily lose a proton (deprotonate) to form a negative ion [M-H]⁻. ESI in negative mode is therefore highly sensitive for detecting compounds like nitrobenzoic acid.[14][15][16] The expected m/z for the deprotonated molecular ion [M-H]⁻ of nitrobenzoic acid (C₇H₅NO₄, Molecular Weight = 167.12 g/mol ) is 166.0.[17]
-
Scan Mode: Full Scan (e.g., m/z 50-500) to detect all ions, and Selected Ion Monitoring (SIM) at m/z 166.0 for high-sensitivity quantification of the target analyte.
-
Key Voltages & Temperatures: Optimize capillary voltage, cone voltage, and source/desolvation temperatures according to the instrument manufacturer's recommendations to achieve stable spray and maximum ion intensity.
-
Data Presentation: Expected LC-MS Results
| Parameter | Value | Rationale |
| Analyte | Nitrobenzoic Acid Isomers | Target compounds for purity assessment. |
| Molecular Formula | C₇H₅NO₄ | - |
| Molecular Weight | 167.12 g/mol | - |
| Expected [M-H]⁻ Ion (m/z) | 166.0 | The deprotonated molecule detected in negative ion mode MS.[17] |
| Purity Calculation | Peak Area % | Purity = (Area of Main Peak / Total Area of All Peaks) x 100 |
| Limit of Quantitation (LOQ) | < 5 µg/L | LC-MS provides excellent sensitivity for detecting low-level impurities.[9][11] |
Workflow Diagram: LC-MS Analysis
Caption: Workflow for LC-MS Purity and Identity Confirmation.
Part 3: Head-to-Head Comparison & Strategic Application
The choice between TLC and LC-MS is not about which is "better," but which is "fitter for purpose." They are complementary techniques that, when used strategically, provide a comprehensive and efficient purity validation system.
Comparative Guide: TLC vs. LC-MS
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Adsorption Chromatography | Partition Chromatography coupled with Mass Analysis |
| Speed & Throughput | Very Fast; High (multiple samples per plate) | Slower per sample; Medium (with autosampler) |
| Cost | Low (per sample and capital investment) | High (per sample and capital investment) |
| Sensitivity | Lower (microgram range) | Very High (nanogram to picogram range) |
| Resolution | Lower | High to Very High |
| Information | Qualitative/Semi-Quantitative (Rf, spots) | Quantitative (Peak Area %) & Structural (m/z) |
| Typical Use Case | In-process reaction monitoring, rapid screening of raw materials, quick purity checks.[5] | Final product release, impurity profiling, stability studies, definitive identification.[1][18] |
Decision-Making Framework
The following diagram illustrates a logical approach to selecting the right analytical tool based on the specific requirements of the task at hand.
Caption: Decision tree for selecting between TLC and LC-MS.
Conclusion
In the rigorous world of pharmaceutical development, a multi-faceted approach to quality control is paramount. Thin-Layer Chromatography serves as an indispensable tool for rapid, high-throughput screening, allowing scientists to quickly monitor reaction progress and assess the general purity of nitrobenzoic acid intermediates. Its simplicity and low cost make it ideal for in-process controls.
However, for the definitive validation required for lot release, stability testing, and regulatory submissions, Liquid Chromatography-Mass Spectrometry is the authoritative technique. Its unparalleled sensitivity, resolution, and ability to provide structural information ensure that the purity of the intermediate is known with the highest degree of confidence. By strategically deploying both TLC and LC-MS, researchers and drug development professionals can build a robust, efficient, and compliant workflow that guarantees the quality and safety of their final products.
References
- Vertex AI Search. (n.d.). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry.
-
Clifford, M. N., Lopez, V., Poquet, L., Williamson, G., & Kuhnert, N. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-2018. [Link]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Queen's University Belfast Research Portal. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
- PubMed. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry.
- ICH. (n.d.). Quality Guidelines.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ChemRxiv. (n.d.). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability.
- Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- ResearchGate. (2025). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
- Select Science. (n.d.). Analyze your compounds faster than LC/MS with TLC/MS.
- ResearchGate. (2014). Discrepancy between TLC and LC-MS?.
- Benchchem. (n.d.). A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples.
- ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals.
- Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SIELC Technologies. (2018). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column.
- ResearchGate. (2025). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- LCGC International. (2020). Fast Analysis of "Dirty" Samples with Monolithic Silica LC and Silica Gel TLC Stationary Phases.
- GSC Biological and Pharmaceutical Sciences. (2022). Analytical method validation: A brief review.
- Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
- Chemistry Stack Exchange. (2016). How to interpret TLC data regarding the purity of one's sample.
- PubMed. (n.d.). Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- Scribd. (n.d.). CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID.
- Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.
- Google Patents. (n.d.). SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
- DOI. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
- Ataman Kimya. (n.d.). NITROBENZOIC ACID.
- Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.
- Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An....
- ResearchGate. (n.d.). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf.
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- 17. researchgate.net [researchgate.net]
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Safety Operating Guide
Personal protective equipment for handling 2[(2-Aminoethyl)amino]-3-nitrobenzoic acid
Executive Summary & Hazard Architecture
Handling 2[(2-Aminoethyl)amino]-3-nitrobenzoic acid requires a safety strategy that goes beyond standard organic acid protocols. This molecule combines a nitro-aromatic core with an ethylenediamine-like side chain .
-
The Nitro Group (
): A potential oxidizer and methemoglobinemia risk if absorbed in significant quantities [1]. -
The Diamine Tail: A potent sensitizer . The ethylenediamine moiety is structurally similar to known respiratory and skin sensitizers. Repeated exposure to dust, even at low levels, can lead to irreversible allergic responses (asthma/dermatitis) [2].
-
Physical State: Typically a solid powder.[1] Dust generation is the primary vector for exposure.
Core Directive: Treat this substance as a Sensitizing Irritant . Engineering controls (containment) are primary; PPE is the secondary fail-safe.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and inhalation of particulates.
| Body Zone | Recommended Equipment | Technical Justification (The "Why") |
| Respiratory | Primary: Fume Hood (Face velocity 80–100 fpm).Secondary: N95 or P100 Respirator (if outside hood). | The diamine substructure poses a sensitization risk.[2][3] Simple surgical masks offer zero protection against chemical vapors or fine particulates [3]. |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Nitro-aromatics can permeate thin nitrile. The outer glove protects against gross contamination; the inner glove is the final barrier during doffing [4]. |
| Eye/Face | Indirect-Vent Safety Goggles (Standard safety glasses are insufficient) | Fine powders can bypass the gaps in safety glasses. Indirect venting prevents fogging while blocking dust entry paths. |
| Body | Tyvek® Lab Coat or Sleeve Covers (Over standard cotton coat) | Cotton weaves trap dust, which can then re-aerosolize or contact skin later. Tyvek provides a non-porous barrier for powders. |
Operational Protocol: Step-by-Step
This protocol utilizes a Self-Validating System : each step includes a check to ensure safety before proceeding.
Phase A: Preparation & Engineering Check
-
Airflow Verification: Check the fume hood monitor.
-
Validation: Tape a Kimwipe to the sash bottom. It must be pulled inward at a 45° angle. If it flutters violently (turbulence) or hangs dead, STOP .
-
-
Static Control: Place an ionizing bar or anti-static gun near the balance.
-
Reasoning: Nitro-benzoic acids are dry organic solids prone to static charge, which causes powder to "jump" and disperse during weighing.
-
Phase B: Weighing & Transfer
-
The "Double-Containment" Rule: Never weigh directly onto the balance pan. Use a tared vial inside a secondary container (e.g., a larger beaker).
-
Solubilization (The Critical Step): Add solvent immediately after weighing.
-
Validation: Once the solid is in solution, the dust hazard is eliminated. Mark the flask "In Solution" to downgrade respiratory risk status.
-
Phase C: Decontamination
-
Solvent Wipe: Wipe the balance area with a methanol or ethanol-dampened tissue.
-
Glove Removal: Use the "Beak Method" (pulling the glove inside out) to ensure the contaminated exterior never touches skin.
Waste Disposal Logic
Disposal must follow chemical compatibility rules to prevent reaction in the waste drum.
-
Solid Waste: Dispose of contaminated wipes/weigh boats in Solid Hazardous Waste (Toxic/Irritant) .
-
Liquid Waste:
-
DO NOT mix with strong oxidizers (e.g., Nitric Acid waste). The amine group can react violently.
-
DO NOT mix with strong reducers. The nitro group is susceptible to reduction.
-
Correct Stream: General Organic Solvent Waste (Halogenated or Non-Halogenated depending on solvent used).
-
Visualization: Decision & Workflow Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "State of Matter" transition from high-risk solid to lower-risk liquid.
Figure 1: Operational workflow emphasizing the transition from High Risk (Red) to Controlled State (Green).
Emergency Response (Self-Rescue)
-
Skin Contact:
-
Brush: Gently brush off dry powder (do not wet immediately, as this may increase absorption area).
-
Flush: Wash with soap and tepid water for 15 minutes.
-
Alert: Report potential sensitization (redness/itching) immediately.
-
-
Spill (Solid):
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels (solvent or water) to dampen.
-
Scoop into waste container.
-
References
-
National Institute for Occupational Safety and Health (NIOSH). (2025). Hierarchy of Controls. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (2025). Compound Summary: 2-Amino-3-nitrobenzoic acid (Structural Analog). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
